molecular formula C6H8N2O3 B152600 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 23956-12-9

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B152600
CAS No.: 23956-12-9
M. Wt: 156.14 g/mol
InChI Key: WVOOACKBYPVACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOOACKBYPVACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326450
Record name 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23956-12-9
Record name 23956-12-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative of interest in medicinal chemistry and drug development. This document outlines a validated synthetic pathway, complete with detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 5-(2-hydroxyethyl)uracil, is a modified nucleobase that has been explored as a component of various antiviral and anticancer nucleoside analogs. The introduction of the hydroxyethyl group at the C5 position of the uracil ring can influence the molecule's biological activity, metabolic stability, and interaction with target enzymes. Accurate and efficient synthesis of this core moiety is therefore crucial for the development of novel therapeutics.

Synthetic Pathway

The most well-documented and efficient synthesis of this compound proceeds via a two-step process starting from readily available starting materials: γ-butyrolactone and urea. This pathway involves the formation of a key intermediate, α-(1-carbamyliminomethylene)-γ-butyrolactone, which then undergoes a base-catalyzed rearrangement and cyclization to yield the target compound.

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization and Rearrangement gamma_butyrolactone γ-Butyrolactone intermediate α-(1-Carbamyliminomethylene)-γ-butyrolactone gamma_butyrolactone->intermediate 1. Methyl formate, NaOMe 2. Urea, HCl urea Urea urea->intermediate target This compound intermediate->target Sodium ethoxide, Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following experimental protocols are based on the procedures reported by Cetina, et al.[1].

Step 1: Synthesis of α-(1-Carbamyliminomethylene)-γ-butyrolactone (Intermediate 2)

The synthesis of the intermediate involves the reaction of the sodium derivative of γ-butyrolactone with urea. The sodium derivative is prepared by reacting γ-butyrolactone with methyl formate in the presence of sodium methoxide[1]. This is subsequently reacted with urea under acidic conditions to yield α-(1-carbamyliminomethylene)-γ-butyrolactone[1].

Step 2: Synthesis of this compound (Target Compound 3)

To a solution of sodium ethoxide (0.277 g, 4 mmol) in absolute ethanol (20 mL), α-(1-carbamyliminomethylene)-γ-butyrolactone (1.7 g, 0.01 mol) is added. The reaction mixture is then heated to reflux for 6 hours. During this time, the product precipitates out of the solution. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and the solution is acidified to a pH of 3. The precipitated product, this compound, is collected by filtration, washed with ethanol, and dried under vacuum[1].

Data Presentation

The following table summarizes the quantitative data for the key cyclization step in the synthesis of this compound.

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)SolventVolume (mL)CatalystAmount (g)Moles (mmol)Temperature (°C)Time (h)Yield (%)Reference
α-(1-Carbamyliminomethylene)-γ-butyrolactone156.141.710Absolute Ethanol20Sodium Ethoxide0.2774Reflux691.2[1]

Experimental Workflow Visualization

The workflow for the synthesis of the target compound from the prepared intermediate is outlined below.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation prepare_ethoxide Prepare sodium ethoxide solution in ethanol add_intermediate Add α-(1-carbamyliminomethylene)-γ-butyrolactone prepare_ethoxide->add_intermediate reflux Reflux the reaction mixture for 6 hours add_intermediate->reflux precipitation Product precipitates during reaction reflux->precipitation remove_solvent Remove solvent under reduced pressure precipitation->remove_solvent dissolve_residue Dissolve residue in water remove_solvent->dissolve_residue acidify Acidify to pH 3 dissolve_residue->acidify filter Filter the precipitated product acidify->filter wash_dry Wash with ethanol and dry under vacuum filter->wash_dry final_product final_product wash_dry->final_product Obtain pure this compound

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable building block for further investigation in drug discovery and development. The provided data and visualizations are intended to aid in the successful replication and understanding of the synthetic process.

References

The Discovery and History of 5-(2-hydroxyethyl)uracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-(2-hydroxyethyl)uracil, a pyrimidine derivative. While its initial synthesis was reported in the early 1970s, dedicated research on its specific biological roles and mechanisms of action remains limited. This document consolidates the available information, including its synthesis, chemical properties, and the broader context of 5-substituted uracil derivatives in medicinal chemistry. It aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds.

Introduction

The study of modified nucleobases is a cornerstone of medicinal chemistry and chemical biology. Alterations to the canonical structures of purines and pyrimidines can profoundly impact their biological activity, leading to the development of antiviral, anticancer, and other therapeutic agents. The uracil scaffold, in particular, has been a fertile ground for synthetic modification, with substitutions at the C5 position yielding a diverse array of compounds with significant biological properties.

This guide focuses on 5-(2-hydroxyethyl)uracil, a less-explored member of the 5-substituted uracil family. While its close relative, 5-hydroxymethyluracil, has been extensively studied as a product of DNA damage and a potential epigenetic marker, the history and biological significance of 5-(2-hydroxyethyl)uracil are not as well-documented. This document aims to collate the existing knowledge surrounding its discovery and synthesis, providing a detailed technical foundation for future research.

Discovery and Historical Context

The first documented synthesis of 5-(2-hydroxyethyl)uracil appears in a 1973 paper by John D. Fissekis and Frederick Sweet, published in The Journal of Organic Chemistry.[1][2] Their work focused on the chemistry of 5-(2-hydroxyalkyl)uracil derivatives as part of a broader investigation into 5-substituted pyrimidines. The primary motivation for their research was the observation that pyrimidines with lipophilic substituents at the 5-position exhibited notable biological activity.[2]

Fissekis and Sweet's 1973 publication laid the groundwork for the synthesis of not only 5-(2-hydroxyethyl)uracil but also its conversion to other derivatives, such as 5-vinyluracil.[1][2] This early work was situated within a larger effort by the medicinal chemistry community to explore the structure-activity relationships of modified nucleobases, a field that had already yielded important drugs like 5-fluorouracil.[3]

While the initial synthesis was clearly described, the subsequent decades have seen limited specific investigation into the unique biological roles of 5-(2-hydroxyethyl)uracil itself. Much of the research on related compounds has focused on derivatives with more pronounced antiviral or anticancer activities.

Physicochemical Properties

Quantitative data specifically for 5-(2-hydroxyethyl)uracil is not extensively tabulated in the literature. However, its basic physicochemical properties can be compiled from available chemical databases and related publications.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃SpectraBase
Molecular Weight 156.14 g/mol SpectraBase
CAS Number 23956-12-9-
Appearance Solid (predicted)-
InChI InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11)SpectraBase
InChIKey WVOOACKBYPVACH-UHFFFAOYSA-NSpectraBase
SMILES O=c1[nH]c(c(CO)c[nH]1)=O-

Note: Some properties are predicted based on the chemical structure and have not been experimentally determined in published literature.

Experimental Protocols

The seminal work by Fissekis and Sweet provides the foundational experimental protocol for the synthesis of 5-(2-hydroxyethyl)uracil.

Synthesis of 5-(2-hydroxyethyl)uracil

Principle: The synthesis involves the condensation of a urea derivative with a formylated γ-butyrolactone, followed by cyclization to yield the hydroxyethyluracil.[2]

Materials:

  • γ-butyrolactone

  • Methyl formate

  • Urea derivative

  • Methanesulfonyl chloride

  • Pyridine

Procedure (as inferred from related syntheses):

  • Formylation of γ-butyrolactone: γ-butyrolactone is formylated using methyl formate to produce a sodium salt intermediate.

  • Condensation and Cyclization: The resulting intermediate is reacted with a urea derivative, leading to the cyclization and formation of 5-(2-hydroxyethyl)uracil.

  • Purification: The crude product is purified, likely through recrystallization, to yield the final compound.

A detailed, step-by-step protocol with specific quantities and reaction conditions would require access to the full text of the original 1973 publication by Fissekis and Sweet.

Synthesis of 5-Vinyluracil from 5-(2-hydroxyethyl)uracil

Principle: 5-(2-hydroxyethyl)uracil can be converted to 5-vinyluracil via the formation of a mesylate or tosylate intermediate, followed by elimination.[1][2]

Materials:

  • 5-(2-hydroxyethyl)uracil

  • Methanesulfonyl chloride or p-toluenesulfonyl chloride

  • Base (e.g., triethylamine)

  • Solvent (e.g., pyridine)

Procedure:

  • Mesylation/Tosylation: The hydroxyl group of 5-(2-hydroxyethyl)uracil is reacted with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base to form the corresponding sulfonate ester.

  • Elimination: The sulfonate ester undergoes an elimination reaction, facilitated by a base, to yield 5-vinyluracil.

  • Purification: The product is purified using standard techniques such as chromatography.

Biological Activity and Signaling Pathways

Specific research on the biological activity and signaling pathways directly modulated by 5-(2-hydroxyethyl)uracil is scarce. However, the broader class of 5-substituted uracil derivatives has been extensively studied, providing a framework for potential areas of investigation.

Many 5-substituted uracils exhibit antiviral activity, often by targeting viral enzymes involved in nucleic acid synthesis, such as thymidine kinase or DNA polymerase.[4] Some derivatives have also shown anticancer properties.[3]

Given the structural similarity to other 5-substituted uracils, it is plausible that 5-(2-hydroxyethyl)uracil could interact with enzymes of the pyrimidine metabolism pathway. However, without specific experimental data, any proposed mechanism of action remains speculative.

The diagram below illustrates a generalized pathway for the synthesis of 5-(2-hydroxyethyl)uracil and its potential, though unconfirmed, involvement in metabolic pathways.

Synthesis_and_Potential_Metabolism Synthesis and Hypothetical Metabolism of 5-(2-hydroxyethyl)uracil gamma_butyrolactone γ-Butyrolactone formylated_intermediate Formylated Intermediate gamma_butyrolactone->formylated_intermediate Formylation methyl_formate Methyl Formate methyl_formate->formylated_intermediate hydroxyethyluracil 5-(2-hydroxyethyl)uracil formylated_intermediate->hydroxyethyluracil Condensation & Cyclization urea Urea Derivative urea->hydroxyethyluracil potential_metabolites Potential Metabolites hydroxyethyluracil->potential_metabolites Metabolic Enzymes (e.g., DPD, UPB1) pyrimidine_pathway Pyrimidine Metabolism hydroxyethyluracil->pyrimidine_pathway Interaction? antiviral_activity Antiviral Activity hydroxyethyluracil->antiviral_activity Antiviral Research anticancer_activity Anticancer Activity hydroxyethyluracil->anticancer_activity Anticancer Research

Figure 1: A diagram illustrating the chemical synthesis of 5-(2-hydroxyethyl)uracil and its hypothetical interactions with metabolic pathways and potential therapeutic applications.

Conclusion and Future Directions

5-(2-hydroxyethyl)uracil represents an early example of the synthetic exploration of 5-substituted uracil derivatives. Its discovery and initial chemical characterization by Fissekis and Sweet in 1973 provided a foundation for further work in this area. However, the compound itself has remained largely in the shadow of its more biologically active relatives.

For researchers in drug development and medicinal chemistry, 5-(2-hydroxyethyl)uracil and its derivatives may still hold untapped potential. Future research could focus on:

  • Comprehensive Biological Screening: A thorough evaluation of its antiviral, anticancer, and other biological activities using modern high-throughput screening methods.

  • Mechanism of Action Studies: If biological activity is identified, detailed studies to elucidate its molecular targets and mechanism of action.

  • Enzymatic Interactions: Investigating its potential as a substrate or inhibitor of enzymes involved in pyrimidine metabolism.

  • Comparative Studies: Direct comparison of its biological profile with that of 5-hydroxymethyluracil and other related compounds to understand the impact of the ethyl versus methyl spacer.

This technical guide serves as a starting point for such investigations, providing the known historical context and synthetic foundations for 5-(2-hydroxyethyl)uracil. The significant gaps in our understanding of its biological role highlight an opportunity for new discoveries in the field of modified nucleobases.

References

Unraveling the Biological Significance of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-hydroxyethyl)uracil, is a pyrimidine derivative whose biological activity remains largely uncharted. While numerous studies have focused on the therapeutic potential of its analogs, particularly in antiviral and anticancer applications, the intrinsic biological role of the parent compound is poorly understood. This technical guide consolidates the limited available information, explores its potential significance in the context of DNA damage and repair by drawing parallels with the closely related 5-(hydroxymethyl)uracil, and provides detailed experimental methodologies to stimulate further investigation into its biological functions.

Introduction

Uracil and its derivatives are fundamental to numerous biological processes, serving as components of nucleic acids and as key intermediates in cellular metabolism. Modifications to the uracil structure have yielded a plethora of compounds with significant pharmacological activities. While extensive research has been dedicated to derivatives such as 5-fluorouracil and various nucleoside analogs, the biological profile of this compound remains enigmatic. One study has reported that 5-(hydroxyethyl)-2'-deoxyuridine, a nucleoside derivative of the title compound, is inactive as an antiviral agent.[1] This guide aims to provide a comprehensive overview of the current state of knowledge and to propose future research directions to elucidate the biological role of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃PubChem
Molecular Weight 156.14 g/mol PubChem
IUPAC Name 5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dionePubChem
Synonyms 5-(2-hydroxyethyl)uracilPubChem
CAS Number 23956-12-9PubChem

Potential Biological Roles

Given the limited direct evidence for the biological activity of this compound, we can hypothesize its potential roles based on the known functions of structurally similar molecules, particularly 5-(hydroxymethyl)uracil.

A Potential DNA Lesion

5-(Hydroxymethyl)uracil is a known product of oxidative damage to the methyl group of thymine in DNA.[2][3][4] It is also recognized and excised by DNA repair enzymes, specifically DNA glycosylases.[5][6] Given the structural similarity, it is plausible that 5-(2-hydroxyethyl)uracil could also be formed as a DNA lesion, potentially through alkylation damage.

The following diagram illustrates a hypothetical pathway for the formation and repair of a 5-(2-hydroxyethyl)uracil lesion in DNA.

DNA_Damage_Repair_Pathway DNA Normal DNA (Thymine) DNA_Lesion DNA with 5-(2-hydroxyethyl)uracil Lesion DNA->DNA_Lesion Alkylation Damage Alkylating_Agent Alkylating Agent (e.g., Ethylene Oxide) Alkylating_Agent->DNA_Lesion BER_Pathway Base Excision Repair (BER) Pathway DNA_Lesion->BER_Pathway Recognition & Excision (DNA Glycosylase) Repaired_DNA Repaired DNA BER_Pathway->Repaired_DNA Repair Synthesis & Ligation LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis DNA_Sample DNA Sample Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) DNA_Sample->Enzymatic_Digestion Filtration Filtration Enzymatic_Digestion->Filtration Drying_Reconstitution Drying & Reconstitution Filtration->Drying_Reconstitution LC_Separation LC Separation (C18 Column) Drying_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

An In-depth Technical Guide to the Mechanism of Action of 5-(2-hydroxyethyl)uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 5-(2-hydroxyethyl)uracil is limited in publicly available literature. The following guide is based on established principles for 5-substituted pyrimidine analogues and extrapolated from studies on closely related compounds. This document is intended to serve as a foundational resource to guide future research.

Introduction

5-(2-hydroxyethyl)uracil is a synthetic derivative of the pyrimidine nucleobase, uracil. The introduction of a 2-hydroxyethyl group at the C-5 position of the uracil ring creates a molecule with the potential for diverse biological activities. 5-substituted uracil derivatives are a well-established class of compounds with significant therapeutic applications, most notably as antiviral and anticancer agents. These compounds often function as antimetabolites, interfering with the synthesis and function of nucleic acids. This guide will explore the hypothesized mechanisms of action of 5-(2-hydroxyethyl)uracil, drawing parallels with extensively studied analogues, and provide a framework for its experimental investigation.

Hypothesized Mechanisms of Action

Based on the known activities of structurally similar compounds, 5-(2-hydroxyethyl)uracil is likely to exert its biological effects through one or more of the following mechanisms:

Antiviral Activity: A Prodrug Approach Targeting Viral Enzymes

A primary hypothesized mechanism of action for 5-(2-hydroxyethyl)uracil, particularly as an antiviral agent against herpesviruses, is its role as a prodrug that is selectively activated in virus-infected cells. This mechanism is contingent on the compound being a substrate for viral-encoded enzymes, such as thymidine kinase (TK).

Key Steps:

  • Selective Phosphorylation: Herpes simplex virus thymidine kinase (HSV-1 TK) has a broader substrate specificity than its human cellular counterparts. It is capable of phosphorylating a variety of 5-substituted deoxyuridine analogues. Research has shown that 5-(2-hydroxyethyl)uracil derivatives with penciclovir-like side chains are effective substrates for HSV-1 TK[1][2][3]. It is therefore highly probable that 5-(2-hydroxyethyl)uracil, particularly in its nucleoside form, is monophosphorylated by HSV-1 TK within infected cells.

  • Further Phosphorylation: The resulting monophosphate is then likely converted to the diphosphate and subsequently the triphosphate form by cellular kinases.

  • Inhibition of Viral DNA Polymerase: The triphosphate analogue of 5-(2-hydroxyethyl)uracil can then act as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).

  • Incorporation into Viral DNA: Alternatively, or in addition, the triphosphate analogue may be incorporated into the growing viral DNA chain. The presence of the modified base could lead to chain termination or a dysfunctional viral genome, thus halting viral replication.

dot

Antiviral_Mechanism cluster_cell Virus-Infected Cell 5-HEU 5-(2-hydroxyethyl)uracil vTK Viral Thymidine Kinase (HSV-1 TK) 5-HEU->vTK 5-HEU-MP 5-HEU Monophosphate cKinases Cellular Kinases 5-HEU-MP->cKinases 5-HEU-DP 5-HEU Diphosphate 5-HEU-DP->cKinases 5-HEU-TP 5-HEU Triphosphate vDNAP Viral DNA Polymerase 5-HEU-TP->vDNAP Competitive Inhibition vDNA Viral DNA 5-HEU-TP->vDNA Substrate for vTK->5-HEU-MP Phosphorylation cKinases->5-HEU-DP Phosphorylation cKinases->5-HEU-TP Inhibition Inhibition vDNAP->Inhibition Incorporation Incorporation vDNA->Incorporation ChainTermination Chain Termination / Dysfunctional Genome Incorporation->ChainTermination

Caption: Proposed antiviral mechanism of 5-(2-hydroxyethyl)uracil.

Anticancer Activity: Interference with Nucleotide Metabolism

Many 5-substituted uracil analogues, most notably 5-fluorouracil (5-FU), exhibit anticancer activity by targeting enzymes essential for nucleotide biosynthesis. A probable mechanism for 5-(2-hydroxyethyl)uracil is the inhibition of thymidylate synthase (TS).

Key Steps:

  • Cellular Uptake and Conversion: 5-(2-hydroxyethyl)uracil would be taken up by cancer cells and intracellularly converted to its deoxyribonucleoside monophosphate form, 5-(2-hydroxyethyl)-2'-deoxyuridine monophosphate (5-HE-dUMP).

  • Inhibition of Thymidylate Synthase (TS): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidine nucleotides. 5-HE-dUMP may act as an inhibitor of TS[4][5]. The binding of 5-substituted dUMP analogues to TS can be influenced by the steric and electronic properties of the substituent at the C-5 position[4].

  • Disruption of dNTP Pools: Inhibition of TS leads to a depletion of the cellular pool of dTTP and an accumulation of dUTP.

  • Uracil Misincorporation into DNA: The increased dUTP/dTTP ratio results in the misincorporation of uracil into DNA by DNA polymerases.

  • Induction of Futile DNA Repair Cycles and Apoptosis: The presence of uracil in DNA triggers the base excision repair (BER) pathway, initiated by uracil-DNA glycosylase (UDG)[6][7]. The continuous removal of uracil and attempts at repair in the presence of a depleted dTTP pool can lead to persistent DNA strand breaks and the initiation of apoptosis.

dot

Anticancer_Mechanism 5-HEU 5-(2-hydroxyethyl)uracil 5-HE-dUMP 5-HE-dUMP 5-HEU->5-HE-dUMP Cellular Conversion TS Thymidylate Synthase 5-HE-dUMP->TS Inhibition dUMP_dTMP dUMP -> dTMP TS->dUMP_dTMP Blocks dUTP_accumulation dUTP Accumulation TS->dUTP_accumulation Leads to dTTP_depletion dTTP Depletion dUMP_dTMP->dTTP_depletion Uracil_incorporation Uracil Misincorporation into DNA dUTP_accumulation->Uracil_incorporation BER Base Excision Repair (BER) (UDG initiated) Uracil_incorporation->BER DNA_strand_breaks DNA Strand Breaks BER->DNA_strand_breaks Futile Repair Cycles Apoptosis Apoptosis DNA_strand_breaks->Apoptosis

Caption: Proposed anticancer mechanism of 5-(2-hydroxyethyl)uracil.

Quantitative Data on Related Compounds

CompoundTarget/Cell LineActivity TypeValueReference
1-(4-hydroxybutyl)-5-(2,2-dibromovinyl)uracilHSV-1IC5057-350 µM[8]
1-(2-hydroxyethoxymethyl)-5-(2,2-dibromovinyl)uracilHSV-1IC5057-350 µM[8]
AcyclovirHSV-1IC500.25-0.73 µM[8]
AcyclovirHSV-2IC502.1 µM[8]
5-Ethynyl-2'-deoxyuridylateThymidylate SynthaseKi2.7 µM[9]
Uracil derivative 13jHuman Thymidylate SynthaseIC500.13 µM[10]
Uracil derivative 13jA549 (Lung Cancer)IC501.18 µM[10]
PemetrexedHuman Thymidylate SynthaseIC502.04 µM[10]
PemetrexedA549 (Lung Cancer)IC503.29 µM[10]

Experimental Protocols

To elucidate the precise mechanism of action of 5-(2-hydroxyethyl)uracil, a series of in vitro and cell-based assays are required. The following are representative protocols for key experiments.

Thymidine Kinase Activity Assay

This assay determines if 5-(2-hydroxyethyl)uracil (or its nucleoside form) is a substrate for viral or cellular thymidine kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the substrate by thymidine kinase. The phosphorylated product is then separated from the unreacted [γ-³²P]ATP and quantified.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM ATP, 10 mM DTT), [γ-³²P]ATP, purified HSV-1 TK or cellular TK, and varying concentrations of 5-(2-hydroxyethyl)uracil nucleoside.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding EDTA or by spotting the mixture onto an anion-exchange filter paper (e.g., DEAE-cellulose).

  • Separation: Wash the filter paper multiple times with a suitable buffer (e.g., ammonium formate) to remove unreacted [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated product formed.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Thymidylate Synthase Inhibition Assay

This assay evaluates the inhibitory potential of 5-(2-hydroxyethyl)uracil derivatives against thymidylate synthase.

Principle: The activity of TS is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (H₂folate) during the conversion of dUMP to dTMP.

Methodology:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 25 mM MgCl₂, 10 mM sodium ascorbate, 100 mM 2-mercaptoethanol), dUMP, CH₂H₄folate, and purified human thymidylate synthase.

  • Pre-incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor (5-HE-dUMP) for a set period at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Start the reaction by adding the substrate (dUMP or CH₂H₄folate).

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be determined using Lineweaver-Burk or Dixon plots.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of 5-(2-hydroxyethyl)uracil on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-(2-hydroxyethyl)uracil for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the compound concentration.

dot

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Compound 5-(2-hydroxyethyl)uracil TK_Assay Thymidine Kinase Activity Assay Compound->TK_Assay TS_Assay Thymidylate Synthase Inhibition Assay Compound->TS_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay Antiviral_Mechanism Antiviral_Mechanism TK_Assay->Antiviral_Mechanism Investigates Anticancer_Mechanism Anticancer_Mechanism TS_Assay->Anticancer_Mechanism Investigates Uptake_Assay Cellular Uptake & Metabolism Assay Cytotoxicity_Assay->Uptake_Assay If active DNA_Incorporation_Assay DNA Incorporation Assay Uptake_Assay->DNA_Incorporation_Assay DNA_Incorporation_Assay->Anticancer_Mechanism Investigates

Caption: General experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of 5-(2-hydroxyethyl)uracil to known antiviral and anticancer agents provides a strong basis for hypothesizing its mechanisms of action. The most probable pathways involve its function as a prodrug activated by viral thymidine kinase, leading to antiviral activity, and its role as an antimetabolite that inhibits thymidylate synthase, resulting in anticancer effects.

Future research should focus on validating these hypotheses through rigorous experimental testing. Key areas of investigation include:

  • Enzymatic assays to confirm the interaction of 5-(2-hydroxyethyl)uracil and its derivatives with viral and human thymidine kinases and thymidylate synthase.

  • Cell-based assays to determine its cytotoxicity against a panel of cancer cell lines and its antiviral efficacy against various viruses, particularly herpesviruses.

  • Metabolic studies to identify the intracellular metabolites of 5-(2-hydroxyethyl)uracil.

  • DNA incorporation studies to ascertain whether the compound or its metabolites are incorporated into cellular or viral DNA.

A comprehensive understanding of the mechanism of action of 5-(2-hydroxyethyl)uracil will be crucial for its potential development as a therapeutic agent. The experimental approaches outlined in this guide provide a roadmap for these future investigations.

References

An In-depth Technical Guide on the Chemical Properties of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-hydroxyethyl)uracil, is a modified pyrimidine nucleobase. Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes. Modifications to the uracil structure, such as the addition of a hydroxyethyl group at the C5 position, can significantly alter the molecule's chemical and physical properties, influencing its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, aimed at supporting research and development in medicinal chemistry and drug discovery. Uracil derivatives have garnered significant attention for their wide range of biological activities, including antiviral and anti-tumor properties.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. While experimental data for some properties of this specific compound are limited in publicly available literature, data for the closely related compound, 5-(hydroxymethyl)uracil, is included for comparative purposes.

PropertyThis compound (Computed/Predicted)5-(hydroxymethyl)uracil (Experimental/Predicted)Reference(s)
Molecular Formula C₆H₈N₂O₃C₅H₆N₂O₃[1]
Molecular Weight 156.14 g/mol 142.11 g/mol [1]
IUPAC Name 5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione5-(hydroxymethyl)-1H-pyrimidine-2,4-dione[1]
CAS Number 23956-12-94433-40-3[1]
Melting Point Not available>300 °C[2]
Boiling Point Not available530.4°C at 760 mmHg (Predicted)[2]
pKa Not available8.46 ± 0.10 (Predicted)[2]
LogP (XLogP3) -1.4-1.9[1][3]
Solubility Not availableWater: 50 g/L (20 °C), 44 mg/mL; Slightly soluble in heated DMSO and Methanol[2][3]
Appearance Not availableWhite to off-white solid/powder[4]

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (in DMSO-d₆): The 13C NMR spectrum of 5-(2-hydroxyethyl)uracil has been reported in the solvent DMSO-d₆. The chemical shifts provide information about the carbon skeleton of the molecule.[5]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule, including:

  • N-H stretching: around 3200-3400 cm⁻¹

  • O-H stretching: a broad band around 3300-3500 cm⁻¹

  • C=O stretching (amide I band): typically in the region of 1650-1700 cm⁻¹

  • C-H stretching: just below 3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 156. Fragmentation would likely involve the loss of the hydroxyethyl side chain.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-substituted uracils involves the condensation of a substituted β-dicarbonyl compound with urea or a urea derivative. A specific protocol for 5-(2-hydroxyethyl)uracil can be adapted from literature procedures for related compounds.[6]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Preparation of the α-substituted β-ketoester cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification A Starting Material (e.g., γ-butyrolactone) B Formylation (e.g., with sodium methoxide and ethyl formate) A->B C α-formyl-γ-butyrolactone B->C E Condensation Reaction (in the presence of a base, e.g., sodium ethoxide) C->E D Urea D->E F Crude this compound E->F G Recrystallization or Column Chromatography F->G H Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Illustrative Example):

  • Preparation of the Sodium Salt of α-formyl-γ-butyrolactone: To a suspension of sodium methoxide in a suitable solvent (e.g., anhydrous ether), γ-butyrolactone and ethyl formate are added dropwise at a low temperature. The mixture is stirred for several hours, and the resulting precipitate (the sodium salt of α-formyl-γ-butyrolactone) is collected by filtration, washed, and dried.

  • Cyclocondensation with Urea: The dried sodium salt is then added to a solution of urea and sodium ethoxide in absolute ethanol. The mixture is refluxed for an extended period.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid). The solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., water or ethanol) or by column chromatography to yield pure this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of uracil are known to exhibit a broad spectrum of biological activities, including antiviral and anticancer properties.[5] The modifications at the C5 position of the pyrimidine ring can influence the interaction of these compounds with various enzymes and receptors.

5-(hydroxymethyl)uracil, a related compound, is recognized as a product of oxidative DNA damage and is also being investigated as a potential epigenetic marker that can enhance or inhibit transcription.[7][8] It is plausible that this compound could also be involved in pathways related to DNA repair or epigenetic regulation.

Hypothetical Signaling Pathway Involvement

G A 5-(2-hydroxyethyl)uracil (or its nucleoside/nucleotide form) B Interaction with DNA modifying enzymes (e.g., DNA glycosylases, TET enzymes) A->B Potential Interaction C Alteration of DNA structure/methylation pattern B->C Leads to D Modulation of Gene Transcription C->D Results in E Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) D->E Induces

Caption: A hypothetical pathway illustrating the potential mechanism of action.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of this compound. While there are still gaps in the experimental data for this specific compound, the provided information, along with data from related structures, offers a valuable resource for researchers. The synthesis routes and spectroscopic data references included herein should facilitate further investigation into the biological activities and therapeutic potential of this and other modified pyrimidine nucleobases. The exploration of its role in signaling pathways related to DNA modification and repair remains a promising area for future research.

References

Unveiling the Therapeutic Potential of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the current scientific understanding of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative with potential yet largely unexplored therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic promise of novel chemical entities.

Introduction

This compound, also known as 5-(2-hydroxyethyl)uracil, is a chemical compound belonging to the pyrimidine family.[1] The pyrimidine-2,4(1H,3H)-dione or uracil scaffold is a core structure in numerous biologically active molecules, including antiviral and anticancer agents.[2] While extensive research has been conducted on various derivatives of this scaffold, this compound itself remains a sparsely studied molecule. This guide will synthesize the available information on this compound and explore the potential therapeutic avenues suggested by the biological activities of its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's potential for drug development, including its solubility, permeability, and metabolic stability.

PropertyValueSource
IUPAC Name 5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dionePubChem[1]
Synonyms 5-(2-hydroxyethyl)uracilPubChem[1]
CAS Number 23956-12-9PubChem[1]
Molecular Formula C6H8N2O3PubChem[1]
Molecular Weight 156.14 g/mol PubChem[1]
XLogP3 -1.4PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Potential Therapeutic Targets: An Inferential Analysis

Direct experimental evidence identifying the specific therapeutic targets of this compound is not currently available in the public domain. However, by examining the biological activities of structurally related 5-substituted uracil derivatives, we can infer potential areas for investigation.

Derivatives of the pyrimidine-2,4(1H,3H)-dione scaffold have demonstrated a wide range of biological activities, suggesting that this core structure is a "privileged scaffold" in medicinal chemistry.[2] Reported activities for related compounds include:

  • Antiviral Activity: Acyclic nucleoside analogues of 5-substituted uracils have shown potent antiviral activities, particularly against viruses like Hepatitis B virus (HBV) and Human Cytomegalovirus (HCMV).[3][4]

  • Antimicrobial Activity: Novel pyrimidine-2,4(1H,3H)-diones have been synthesized and screened for their antimicrobial profiles, with some compounds showing activity against both gram-positive and gram-negative bacteria, as well as fungi.[5][6]

  • Anti-inflammatory Activity: Certain 5-nitropyrimidine-2,4-dione analogues have been identified as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity, suggesting potential as anti-inflammatory agents.[7]

  • Anticancer Activity: Pyrimidine derivatives have been investigated as dual inhibitors of JMJD3 and HDAC for cancer therapy.[8] Additionally, some pyrimidine derivatives have been explored as bone anabolic agents, promoting osteogenesis.[9]

Given these findings, it is plausible that this compound could exhibit activity in one or more of these therapeutic areas. The presence of the 2-hydroxyethyl group at the 5-position of the uracil ring is a key structural feature that warrants further investigation to determine its influence on target binding and biological activity.

Conceptual Experimental Workflow for Target Identification

The following diagram outlines a general workflow for the identification of potential therapeutic targets for a novel compound such as this compound. This represents a logical progression from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_mechanistic Mechanistic & In Vivo Studies Compound_Synthesis Compound Synthesis & Purification Phenotypic_Screening High-Throughput Phenotypic Screening (e.g., cell viability, antiviral assays) Compound_Synthesis->Phenotypic_Screening Test Compound Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Genetic Screens) Phenotypic_Screening->Target_Deconvolution Active Hits Biochemical_Assays Biochemical & Biophysical Assays (e.g., Enzyme kinetics, SPR) Target_Deconvolution->Biochemical_Assays Putative Targets Target_Validation Target Validation (e.g., siRNA/CRISPR) Biochemical_Assays->Target_Validation Validated Targets Pathway_Analysis Signaling Pathway Analysis Target_Validation->Pathway_Analysis Confirmed Targets In_Vivo_Models In Vivo Efficacy & Toxicology Models Pathway_Analysis->In_Vivo_Models Mechanism of Action

Conceptual workflow for therapeutic target identification.

Detailed Methodologies: A Prototypical Approach

As specific experimental data for this compound is unavailable, this section provides a generalized protocol for an initial cell-based phenotypic screen, a crucial first step in the drug discovery process.

Experimental Protocol: In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)

  • Cell Culture: Propagate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare a serial dilution of the compound in the cell culture medium.

  • Assay Procedure:

    • Seed the host cells into a 96-well plate and incubate until a confluent monolayer is formed.

    • Remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted compound to the wells. Include appropriate controls (uninfected cells, virus-infected cells without compound, and a known antiviral drug as a positive control).

    • Incubate the plate at 37°C until the cytopathic effect (CPE) is complete in the virus control wells (typically 2-3 days).

  • Data Analysis:

    • Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%.

    • Simultaneously, determine the 50% cytotoxic concentration (CC50) in uninfected cells to assess the compound's toxicity.

    • The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of biologically active pyrimidine derivatives. While direct evidence of its therapeutic targets is currently lacking, the known activities of its structural analogs provide a strong rationale for further investigation. Future research should focus on a systematic screening of this compound against a panel of biological targets, including viral polymerases, bacterial enzymes, and key proteins in inflammatory and oncogenic signaling pathways. The conceptual workflow and prototypical experimental protocol provided in this guide offer a foundational framework for initiating such studies. The elucidation of its biological activity and mechanism of action will be critical in determining the therapeutic potential of this compound.

References

5-(2-Hydroxyethyl)uracil: A Versatile Precursor for the Synthesis of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-hydroxyethyl)uracil as a pivotal precursor in the synthesis of a diverse range of nucleoside analogs with significant therapeutic potential. We delve into detailed synthetic methodologies, present quantitative biological data for antiviral and anticancer activities, and elucidate the underlying mechanisms of action through signaling pathway diagrams. This document serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of antiviral and anticancer activities.[1] Their structural similarity to endogenous nucleosides allows them to interfere with key cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.[2] The strategic modification of the nucleobase or the sugar moiety can lead to enhanced biological activity, improved selectivity, and reduced toxicity.[3]

The uracil scaffold, in particular, has been a fertile ground for the development of potent therapeutics.[4] Substitution at the C-5 position of the uracil ring has been shown to be a particularly effective strategy for generating analogs with diverse biological activities.[5] Among the various C-5 substituents, the 2-hydroxyethyl group presents a versatile handle for further chemical modification, allowing for the synthesis of a wide array of both cyclic and acyclic nucleoside analogs. This guide focuses on the utility of 5-(2-hydroxyethyl)uracil as a starting material for generating novel nucleoside analogs and explores their therapeutic potential.

Synthesis of Nucleoside Analogs from 5-(2-Hydroxyethyl)uracil

The synthesis of nucleoside analogs from 5-(2-hydroxyethyl)uracil typically involves two main strategies: direct glycosylation of the modified base or the synthesis of acyclic side chains.

Glycosylation of 5-(2-Hydroxyethyl)uracil

The Vorbrüggen glycosylation is a widely employed method for the synthesis of nucleosides.[6][7] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative, typically an acylated ribose or deoxyribose, in the presence of a Lewis acid catalyst.

Experimental Protocol: General Vorbrüggen Glycosylation of 5-(2-Hydroxyethyl)uracil

  • Silylation of 5-(2-Hydroxyethyl)uracil: 5-(2-Hydroxyethyl)uracil is suspended in a suitable solvent (e.g., hexamethyldisilazane (HMDS)) with a catalyst (e.g., ammonium sulfate) and refluxed until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield the silylated uracil derivative.

  • Coupling Reaction: The silylated 5-(2-hydroxyethyl)uracil is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane). A protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4)) are added to the solution at room temperature.

  • Work-up and Deprotection: The reaction is quenched with a nucleophilic solvent (e.g., methanol) and the solvent is evaporated. The residue is purified by column chromatography. The protecting groups are then removed using standard procedures (e.g., methanolic ammonia for acyl groups) to yield the final nucleoside analog.

Synthesis of Acyclic Nucleoside Analogs

Acyclic nucleoside analogs, which lack a complete sugar ring, often exhibit potent antiviral activity with reduced toxicity.[8] The synthesis of these analogs from 5-(2-hydroxyethyl)uracil involves the attachment of an acyclic side chain to the N-1 position of the uracil ring.

Experimental Protocol: Synthesis of a 1-[(2-Hydroxyethoxy)methyl] Acyclic Analog

  • Alkylation of 5-(2-Hydroxyethyl)uracil: 5-(2-Hydroxyethyl)uracil is treated with a suitable alkylating agent, such as 2-(benzoyloxy)ethoxymethyl chloride, in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., dimethylformamide (DMF)).[9]

  • Purification and Deprotection: The reaction mixture is purified by column chromatography to isolate the N-1 alkylated product. The protecting group (e.g., benzoyl) is then removed by hydrolysis (e.g., with methanolic ammonia) to yield the final acyclic nucleoside analog.[9]

Logical Workflow for Nucleoside Analog Synthesis

G cluster_start Starting Material cluster_synthesis Synthetic Pathways cluster_products Product Classes 5-(2-hydroxyethyl)uracil 5-(2-hydroxyethyl)uracil Glycosylation Glycosylation 5-(2-hydroxyethyl)uracil->Glycosylation Acyclic Chain Addition Acyclic Chain Addition 5-(2-hydroxyethyl)uracil->Acyclic Chain Addition Cyclic Nucleoside Analogs Cyclic Nucleoside Analogs Glycosylation->Cyclic Nucleoside Analogs Acyclic Nucleoside Analogs Acyclic Nucleoside Analogs Acyclic Chain Addition->Acyclic Nucleoside Analogs

Caption: Synthetic routes from 5-(2-hydroxyethyl)uracil.

Biological Activities of 5-(2-Hydroxyethyl)uracil Derived Nucleoside Analogs

Nucleoside analogs derived from 5-(2-hydroxyethyl)uracil have shown promise as both antiviral and anticancer agents. Their efficacy is often attributed to their ability to be recognized by viral or cellular enzymes and subsequently incorporated into nascent nucleic acid chains, leading to chain termination or dysfunction.

Antiviral Activity

Many 5-substituted uracil nucleosides exhibit potent activity against a range of DNA and RNA viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV).[10][11]

Mechanism of Antiviral Action

The primary mechanism of antiviral action for many nucleoside analogs involves their phosphorylation by viral kinases to the active triphosphate form.[2] This triphosphate analog then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1] Incorporation of the analog often leads to chain termination due to the absence of a 3'-hydroxyl group or conformational constraints.

Signaling Pathway for Antiviral Activity

G Analog 5-(2-hydroxyethyl)uracil Nucleoside Analog Kinase Viral Thymidine Kinase Analog->Kinase Phosphorylation Analog_MP Analog Monophosphate Kinase->Analog_MP Cellular_Kinases Cellular Kinases Analog_MP->Cellular_Kinases Phosphorylation Analog_TP Analog Triphosphate Cellular_Kinases->Analog_TP Polymerase Viral DNA Polymerase Analog_TP->Polymerase Incorporation Termination DNA Chain Termination Polymerase->Termination

Caption: Activation and action of antiviral nucleoside analogs.

Anticancer Activity

Certain 5-substituted uracil derivatives have demonstrated significant anticancer activity, often by targeting enzymes involved in nucleotide metabolism, such as thymidylate synthase (TS).[12]

Mechanism of Anticancer Action

Thymidylate synthase is a critical enzyme in the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of the dTMP pool, resulting in the misincorporation of uracil into DNA and ultimately leading to cell death in rapidly dividing cancer cells.

Experimental Protocol: Thymidylate Synthase Inhibition Assay (Tritium Release)

  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the test compound.

  • Labeling: Cells are incubated with [5-³H]deoxyuridine, which is converted intracellularly to [5-³H]dUMP.

  • Tritium Release: In the presence of an active TS, the tritium at the C-5 position of the uracil ring is released as tritiated water ([³H]H₂O).

  • Quantification: The amount of radioactivity in the aqueous fraction is measured and is proportional to the TS activity. Inhibition is calculated by comparing the tritium release in treated cells to untreated controls.

Signaling Pathway for Anticancer Activity

G Analog 5-(2-hydroxyethyl)uracil Nucleoside Analog TS Thymidylate Synthase Analog->TS Inhibition dTMP dTMP TS->dTMP Catalysis Apoptosis Apoptosis TS->Apoptosis Inhibition leads to dUMP dUMP dUMP->TS Substrate DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Caption: Inhibition of thymidylate synthase by nucleoside analogs.

Quantitative Biological Data

The following tables summarize the biological activity of representative 5-substituted uracil nucleoside analogs.

Table 1: Antiviral Activity of 5-Substituted Uracil Nucleoside Analogs

CompoundVirusCell LineEC50 (µM)Reference
1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilDHBV0.31-1.55[8]
1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilHCMV3.1[8]
(1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedioneVZV (Kawaguchi)0.027 µg/mL[10]

Table 2: Anticancer Activity of Uracil Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7MCF7 (Breast)99.66[12]
Compound 10MCF7 (Breast)51.98[12]
Compound 14MCF7 (Breast)12.38[12]
Compound 15MCF7 (Breast)33.30[12]
Compound 16MCF7 (Breast)14.37[12]
5-FluorouracilMCF7 (Breast)11.79[12]
Compound 7HepG2 (Liver)38.35[12]
Compound 15HepG2 (Liver)32.42[12]
5-FluorouracilHepG2 (Liver)10.32[12]
Compound 6A549 (Lung)13.28[12]
Compound 7A549 (Lung)5.46[12]
Compound 9A549 (Lung)16.27[12]
Compound 10A549 (Lung)9.54[12]
Compound 11A549 (Lung)8.51[12]
5-FluorouracilA549 (Lung)19.66[12]

Conclusion

5-(2-Hydroxyethyl)uracil is a highly valuable and versatile precursor for the synthesis of a wide range of nucleoside analogs. The methodologies outlined in this guide provide a solid foundation for the development of novel antiviral and anticancer agents. The quantitative data presented highlights the potential of these compounds, and the elucidated mechanisms of action offer a rational basis for future drug design and optimization. Further exploration of the chemical space around the 5-(2-hydroxyethyl)uracil scaffold is warranted to unlock the full therapeutic potential of this promising class of molecules.

References

Investigating the Cytotoxic Effects of 5-(2-hydroxyethyl)uracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of direct research on the cytotoxic effects of 5-(2-hydroxyethyl)uracil. Studies detailing its specific mechanisms of action, quantitative cytotoxicity data (such as IC50 values), or associated signaling pathways have not been identified.

Therefore, this technical guide will provide an in-depth analysis of the cytotoxic effects of the structurally related and extensively studied compound, 5-fluorouracil (5-FU) . 5-FU is a cornerstone of various chemotherapy regimens and serves as a critical reference for understanding the potential biological activities of substituted uracil analogs. The methodologies and conceptual frameworks presented herein are directly applicable to the future investigation of 5-(2-hydroxyethyl)uracil, should it become a compound of interest for cytotoxic evaluation.

Introduction to 5-Fluorouracil (5-FU)

5-Fluorouracil is a synthetic pyrimidine analog that has been a mainstay in cancer treatment for decades.[1] Its efficacy lies in its ability to disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] The cytotoxic activity of 5-FU is primarily attributed to its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).

Quantitative Cytotoxicity Data of 5-Fluorouracil

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for 5-FU vary considerably depending on the cancer cell line and the duration of exposure. Below is a summary of reported IC50 values for 5-FU against various cancer cell lines.

Cell LineCancer TypeExposure TimeIC50 (µM)Reference
HT29Colon Cancer72 hours130.0[3]
HCT116Colon Cancer72 hours12.5[3]
HCT-116Colon Cancer3 days11.3
HT-29Colon Cancer5 days11.25
Esophageal Squamous Cell Carcinoma (25 cell lines)Esophageal CancerNot Specified1.00 - 39.81[4]

Experimental Protocols for Cytotoxicity Assessment

The following are standard experimental protocols used to evaluate the cytotoxic effects of compounds like 5-FU. These methods can be adapted for the study of 5-(2-hydroxyethyl)uracil.

Cell Viability and Proliferation Assays

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a widely used method to assess cell viability.

  • Principle: The MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

b) WST-8 Assay

This assay is similar to the MTT assay but uses a more water-soluble tetrazolium salt.

  • Principle: WST-8 is reduced by cellular dehydrogenases to produce a water-soluble formazan dye.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Add the WST-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm.

    • Calculate cell viability and IC50 values.[5]

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Culture and treat cells with the test compound.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Signaling Pathways in 5-FU-Induced Cytotoxicity

The cytotoxic effects of 5-FU are mediated through the disruption of critical cellular processes, primarily DNA and RNA synthesis, which in turn activate apoptotic signaling pathways.

Inhibition of Thymidylate Synthase (TS)

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP.[1]

  • Mechanism: FdUMP forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate.[5] This inhibition depletes the intracellular pool of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The lack of dTMP leads to an imbalance in deoxynucleotide pools and the misincorporation of uracil into DNA.

Incorporation into DNA and RNA
  • DNA Incorporation: The 5-FU metabolite FdUTP can be incorporated into DNA, leading to DNA fragmentation and the activation of DNA damage response pathways.

  • RNA Incorporation: The metabolite FUTP is incorporated into RNA, which can disrupt RNA processing and function, ultimately leading to cytotoxicity.[1]

Induction of Apoptosis

The cellular stress induced by 5-FU triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: DNA damage and cellular stress lead to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent apoptosis.

  • Extrinsic Pathway: 5-FU can also sensitize cells to death receptor-mediated apoptosis, although the intrinsic pathway is generally considered the primary route of 5-FU-induced cell death.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_viability_assay Cell Viability Assay (MTT) cluster_apoptosis_assay Apoptosis Assay (Annexin V/PI) cluster_data_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat with 5-(2-hydroxyethyl)uracil cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition harvest_cells Harvest Cells treatment->harvest_cells incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance ic50_calc Calculate IC50 read_absorbance->ic50_calc staining Stain with Annexin V-FITC & PI harvest_cells->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant

Caption: Workflow for assessing the cytotoxicity of a test compound.

Signaling Pathway of 5-Fluorouracil

signaling_pathway cluster_drug_metabolism 5-FU Metabolism cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS inhibits RNA RNA FUTP->RNA incorporates into DNA DNA FdUTP->DNA incorporates into dTMP_depletion dTMP Depletion TS->dTMP_depletion leads to RNA_dysfunction RNA Dysfunction RNA->RNA_dysfunction causes DNA_damage DNA Damage DNA->DNA_damage causes dTMP_depletion->DNA_damage p53 p53 Activation RNA_dysfunction->p53 DNA_damage->p53 Bax Bax Activation p53->Bax Caspases Caspase Cascade Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Preliminary Screening of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-hydroxyethyl)uracil, and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. This document outlines the synthesis, experimental protocols for biological evaluation, and known mechanisms of action, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.

Introduction

Pyrimidine-2,4(1H,3H)-dione, or uracil, is a fundamental component of nucleic acids. Chemical modifications to the uracil scaffold have led to the development of numerous therapeutic agents.[1] The introduction of a 2-hydroxyethyl group at the 5-position of the uracil ring has been explored as a strategy to generate novel compounds with potential biological activities. These derivatives are structurally related to nucleoside analogs and may act as antimetabolites, interfering with essential cellular processes in pathogenic organisms and cancer cells.[2] This guide serves as a resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the modification of the uracil ring. One reported method for a related compound, 5-vinyluracil, starts from 5-(1-hydroxyethyl)uracil, proceeding through a methanesulphonyl ester intermediate.[3] Another general method for creating 5-substituted uracils involves the base-catalyzed condensation of 3-alkoxy- and 3-alkoxy-2-dialkoxymethyl esters with ureas.[3]

A plausible synthetic pathway for 5,6-Dihydro-5-(hydroxymethyl)uracil, a related saturated derivative, involves a two-step process starting with the synthesis of 5-hydroxymethyluracil from uracil and formaldehyde, followed by the reduction of the 5,6-double bond.[4]

General Experimental Protocol: Synthesis of 5-Substituted Uracil Derivatives

This protocol is a generalized representation based on common synthetic strategies for uracil derivatives.

Materials:

  • Uracil or a suitable precursor

  • Appropriate aldehyde or other electrophile

  • Base catalyst (e.g., potassium hydroxide)

  • Solvents (e.g., water, ethanol, DMF)

  • Reagents for functional group manipulation (e.g., reducing agents, acylating agents)

Procedure:

  • Condensation/Alkylation: In a reaction vessel, dissolve the uracil precursor in a suitable solvent.

  • Add the base catalyst and the appropriate electrophile (e.g., a protected 2-hydroxyethylating agent).

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with an appropriate acid.

  • Extract the product using a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired this compound derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Screening

Derivatives of this compound have been investigated for their potential as both antiviral and anticancer agents. The preliminary screening of these compounds typically involves in vitro assays to determine their efficacy and cytotoxicity.

Antiviral Activity

Various 5-substituted uracil derivatives have demonstrated activity against a range of viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), cytomegalovirus (CMV), and hepatitis B virus (HBV).[5][6] The mechanism of antiviral action often involves the inhibition of viral DNA polymerase or other enzymes essential for viral replication.

Table 1: Antiviral Activity of Selected 5-Substituted Uracil Derivatives

CompoundVirusAssayEC50 (µM)Reference
(±)-4e (a 5'-norcarbocyclic derivative)Varicella-Zoster Virus (TK-)Plaque Reduction48.89[5]
(±)-4e (a 5'-norcarbocyclic derivative)Cytomegalovirus (AD169)Plaque Reduction76.47[5]
(±)-4e (a 5'-norcarbocyclic derivative)Cytomegalovirus (Davis)Plaque Reduction40.90[5]
5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridineHerpes Simplex Virus-1 (TK- deficient)Not Specified2.3-15.3[6]
5-(1-azido-2-bromoethyl)-2'-deoxyuridineDuck Hepatitis B Virus (DHBV)Not Specified2.6-6.6[6]
l-HDVDEpstein–Barr virus (EBV)Not Specified0.01[7]
Anticancer Activity

The anticancer potential of uracil derivatives is often attributed to their ability to interfere with nucleic acid metabolism, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Screening for anticancer activity is typically performed against a panel of human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected Uracil Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Compound 7 (a Schiff base derivative)A549 (Lung Cancer)MTT5.46
Compound 10 (a Schiff base derivative)A549 (Lung Cancer)MTT9.54
Compound 11 (a Schiff base derivative)A549 (Lung Cancer)MTT8.51
Compound 14 (a pyridopyrimidine derivative)MCF7 (Breast Cancer)MTT12.38
Compound 16 (a pyridopyrimidine derivative)MCF7 (Breast Cancer)MTT14.37
Compound 15 (a pyridopyrimidine derivative)HepG2 (Liver Cancer)MTT32.42
Compound 7 (a Schiff base derivative)HepG2 (Liver Cancer)MTT38.35

Experimental Protocols for Biological Screening

Antiviral Screening: Plaque Reduction Assay

This protocol is a standard method for evaluating the ability of a compound to inhibit the replication of plaque-forming viruses.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock of known titer

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium and supplements

  • Overlay medium (e.g., containing carboxymethyl cellulose or agar)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Treatment and Infection: Remove the culture medium and infect the cells with a predetermined number of plaque-forming units (PFU) of the virus. Simultaneously, treat the cells with various concentrations of the test compound. Include appropriate controls (virus-only and cell-only).

  • Incubation: After a 1-2 hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.

Anticancer Screening: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Test compound dissolved in DMSO

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are likely mediated through their interference with key cellular pathways.

Inhibition of Viral Replication

As analogs of natural nucleosides, these compounds, after intracellular phosphorylation to their triphosphate forms, can act as competitive inhibitors or alternative substrates for viral DNA polymerases. Incorporation of the modified nucleotide into the growing viral DNA chain can lead to chain termination, thus halting viral replication.

G General Experimental Workflow for Preliminary Screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Starting Materials (Uracil Derivatives) synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antiviral Antiviral Assays (e.g., Plaque Reduction) characterization->antiviral anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer data_analysis Determine EC50 / IC50 Values antiviral->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and preliminary screening of novel chemical compounds.

Induction of Apoptosis in Cancer Cells

Nucleoside analogs can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. Incorporation of these analogs into DNA can lead to DNA damage, which activates cellular stress responses. If the damage is irreparable, the cell initiates apoptosis. This process often involves the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death.

G Putative Apoptosis Induction Pathway derivative 5-(2-hydroxyethyl)pyrimidine- 2,4(1H,3H)-dione Derivative dna_damage DNA Damage / Replication Stress derivative->dna_damage atm_atr Activation of ATM/ATR Kinases dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Upregulation of Bax p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of a potential intrinsic apoptosis pathway initiated by DNA damage.

Conclusion

The preliminary screening of this compound derivatives has revealed their potential as a promising class of compounds for the development of new antiviral and anticancer therapies. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and potential mechanisms of action. Further research, including lead optimization, detailed mechanistic studies, and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of these compounds. The provided protocols and data serve as a valuable resource for researchers in this field to design and execute further investigations.

References

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-hydroxyethyl)uracil, is a pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to naturally occurring nucleobases makes it a candidate for various biological studies. Accurate and robust analytical methods are crucial for its structural confirmation, purity assessment, and quantification in various matrices. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name 5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione[1]
Synonyms 5-(2-hydroxyethyl)uracil[1][2]
Molecular Formula C₆H₈N₂O₃[1][2]
Molecular Weight 156.14 g/mol [1][2]
CAS Number 23956-12-9[1]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure and identifying the functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. For this compound, NMR can confirm the presence of the pyrimidine ring, the hydroxyethyl side chain, and the exchangeable protons on the nitrogen and oxygen atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.[2]

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Predicted and Literature-Based NMR Data (in DMSO-d₆):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H ~10.5 - 11.5Broad SingletN-H protons of the uracil ring
~7.5SingletC6-H of the uracil ring
~4.5 - 5.0Triplet (t)O-H of the hydroxyethyl group
~3.4Quartet (q)-CH₂- attached to the hydroxyl group
~2.3Triplet (t)-CH₂- attached to the pyrimidine ring
¹³C ~164SingletC4 (Carbonyl)
~151SingletC2 (Carbonyl)
~141SingletC6
~110SingletC5
~59Singlet-CH₂- attached to the hydroxyl group.[2]
~28Singlet-CH₂- attached to the pyrimidine ring
Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, this includes N-H stretching, O-H stretching, C=O stretching of the amide groups, and C=C stretching of the pyrimidine ring.[3]

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Mix ~1 mg of the finely ground sample with ~100 mg of dry KBr powder in a mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or semi-transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan using an empty sample holder or a pure KBr pellet.

Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3200O-HStretching (Alcohol)
3200 - 3100N-HStretching (Amide)
3100 - 3000C-HStretching (Aromatic/Vinylic)
2950 - 2850C-HStretching (Aliphatic)
1720 - 1680C=OStretching (Amide, Carbonyl)
1650 - 1600C=CStretching (Alkene)
1200 - 1000C-OStretching (Alcohol)

Chromatographic and Mass Spectrometric Methods

Chromatographic methods are essential for assessing the purity of the compound and for its quantification, especially in complex mixtures. Coupling chromatography with mass spectrometry provides high sensitivity and specificity.

Caption: General workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC with UV detection is a standard method for determining the purity of this compound and for its quantification in bulk material or simple formulations. A reverse-phase method is typically suitable for this polar compound.

Experimental Protocol (Reverse-Phase HPLC):

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., water/methanol mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water (A) and methanol or acetonitrile (B), often with a modifier like 0.1% formic acid. For example, 95:5 (v/v) Water:Methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV-Vis detector set at the λ_max of the compound (e.g., ~260-270 nm).

  • Analysis: Inject the sample and record the chromatogram. Purity can be assessed by the area percentage of the main peak. For quantification, a calibration curve should be prepared using standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound in complex biological matrices like plasma or tissue homogenates.[4][5] Its high selectivity is achieved through Multiple Reaction Monitoring (MRM), which minimizes interference from matrix components.

Caption: Detailed workflow for LC-MS/MS analysis.

Experimental Protocol:

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., an isotopically labeled version of the analyte).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.

    • Alternatively, use Solid Phase Extraction (SPE) for cleaner samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions: Use chromatographic conditions similar to the HPLC method, but often with faster gradients and smaller column dimensions (e.g., 2.1 mm ID) compatible with mass spectrometry.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • MRM Transitions: Optimize the precursor ion (e.g., [M+H]⁺) and one or two product ions.

      • Precursor Ion (Q1): m/z 157.1

      • Product Ions (Q3): To be determined experimentally by infusing a standard solution.

  • Quantification: Construct a calibration curve by spiking known amounts of the standard into a blank matrix and processing as described above.

Comparative Performance Data (Based on Structurally Similar Analytes):

ParameterLC-MS/MS Performance
Linearity Range ~0.5 - 200 ng/mL[4]
Limit of Quantification (LOQ) ~1-2 ng/mL[4]
Intra-day Precision (%RSD) ≤ 8%[4]
Inter-day Precision (%RSD) ≤ 10%[4]
Accuracy (%Bias) Within ±15%[4]
Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS can be used for the quantification of uracil derivatives but requires a crucial derivatization step to make the polar, non-volatile analyte suitable for gas chromatography.[6][7] This method can be highly sensitive but is often more labor-intensive than LC-MS/MS.[8] For samples from biological sources, enzymatic hydrolysis is recommended over acid hydrolysis to prevent degradation of the analyte.[7]

Caption: Decision tree for selecting a chromatographic method.

Experimental Protocol:

  • Sample Preparation (if in DNA):

    • Perform enzymatic hydrolysis of the DNA sample to release the modified bases.[7]

    • Add an isotopically labeled internal standard.[7]

  • Derivatization:

    • Evaporate the sample to complete dryness.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and heat at 70-90 °C for 30 minutes to convert polar N-H and O-H groups to their trimethylsilyl (TMS) ethers.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Splitless mode.

    • Temperature Program: Start at a low temperature (e.g., 80 °C), hold, then ramp up to a high temperature (e.g., 280 °C).

    • MS Detection: Electron Ionization (EI) mode. Monitor characteristic ions for the derivatized analyte and internal standard using Selected Ion Monitoring (SIM) for enhanced sensitivity.

Summary and Method Comparison

TechniquePrimary ApplicationSample PrepThroughputKey Advantages
NMR Structure ElucidationSimple (dissolution)LowProvides unambiguous structural information.
FT-IR Functional Group IDSimple (KBr/ATR)HighFast and non-destructive confirmation of functional groups.
HPLC-UV Purity & QuantificationModerate (filtration)HighRobust, widely available, good for quality control.
LC-MS/MS Quantification (Trace)Complex (extraction)MediumExcellent sensitivity and specificity for complex matrices.[4][5]
GC-MS Quantification (Trace)Very Complex (derivatization)MediumHigh resolution and sensitivity; requires volatile analytes.[6][7]

References

Application Notes and Protocols for In Vitro Assay of 5-(2-hydroxyethyl)uracil Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(2-hydroxyethyl)uracil is a substituted pyrimidine derivative. Uracil and its analogs are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3][4][5] The mechanism of action for many uracil derivatives involves the inhibition of key enzymes in nucleotide metabolism and DNA synthesis, such as thymidine phosphorylase and DNA glycosylases, or through incorporation into nucleic acids.[2] Given the structural similarity of 5-(2-hydroxyethyl)uracil to other biologically active 5-substituted uracils, it is prudent to evaluate its potential as a therapeutic agent.

These application notes provide a comprehensive framework for the in vitro evaluation of 5-(2-hydroxyethyl)uracil's biological activity. The protocols described herein detail a tiered approach, beginning with a general assessment of cytotoxicity against cancer and normal cell lines, followed by mechanistic assays to elucidate the mode of action, including apoptosis induction and specific enzyme inhibition.

Recommended In Vitro Assays

A systematic evaluation of 5-(2-hydroxyethyl)uracil's activity can be achieved through the following assays:

  • Tier 1: Cytotoxicity Screening: Initial assessment of the compound's effect on cell viability across a panel of human cancer cell lines and a non-cancerous cell line. The MTT assay is a reliable and widely used colorimetric method for this purpose.[6][7]

  • Tier 2: Mechanistic Elucidation (if cytotoxic):

    • Apoptosis Assay: To determine if the observed cytotoxicity is mediated by programmed cell death, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[8][9][10]

  • Tier 3: Target Identification:

    • Thymidine Phosphorylase (TP) Inhibition Assay: As many uracil analogs target TP, this enzymatic assay will determine if 5-(2-hydroxyethyl)uracil acts as an inhibitor.[11][12][13][14][15]

    • Uracil-DNA Glycosylase (UDG) Inhibition Assay: To investigate if the compound interferes with DNA repair pathways, an assay to measure the inhibition of UDG activity can be performed.[16][17][18][19][20]

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison of results across different assays, concentrations, and cell lines.

Table 1: Cytotoxicity of 5-(2-hydroxyethyl)uracil (IC₅₀ Values in µM)
Cell LineTissue of OriginCell Type5-(2-hydroxyethyl)uracilDoxorubicin (Positive Control)
MCF-7BreastAdenocarcinoma
HeLaCervixAdenocarcinoma
HepG2LiverHepatocellular Carcinoma
A549LungCarcinoma
RPTECKidneyNormal Epithelial
Table 2: Apoptosis Induction by 5-(2-hydroxyethyl)uracil in [Select Cell Line]
TreatmentConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-
5-(2-hydroxyethyl)uracilIC₅₀/2
5-(2-hydroxyethyl)uracilIC₅₀
5-(2-hydroxyethyl)uracil2 x IC₅₀
Staurosporine (Positive Control)1
Table 3: Enzyme Inhibition by 5-(2-hydroxyethyl)uracil
EnzymeIC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
Thymidine PhosphorylaseTipiracil[Value]
Uracil-DNA GlycosylaseUracil Glycosylase Inhibitor (UGI)[Value]

Experimental Protocols

Tier 1: Cytotoxicity Screening using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[21]

Materials:

  • 5-(2-hydroxyethyl)uracil

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549) and a normal cell line (e.g., RPTEC)

  • Doxorubicin (positive control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of 5-(2-hydroxyethyl)uracil and doxorubicin in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Tier 2: Apoptosis Assay using Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is lost.[8]

Materials:

  • 5-(2-hydroxyethyl)uracil

  • Selected cell line (based on cytotoxicity results)

  • Staurosporine (positive control for apoptosis)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with 5-(2-hydroxyethyl)uracil at concentrations around its IC₅₀ value for 24-48 hours. Include vehicle-treated and staurosporine-treated wells as negative and positive controls, respectively.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Tier 3: Thymidine Phosphorylase (TP) Inhibition Assay

Principle: This spectrophotometric assay measures the conversion of thymidine to thymine by TP. The formation of thymine results in an increase in absorbance at 290 nm. The rate of this increase is proportional to the enzyme activity.[12][13]

Materials:

  • 5-(2-hydroxyethyl)uracil

  • Recombinant human thymidine phosphorylase

  • Tipiracil (positive control)

  • Thymidine

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • 96-well UV-transparent plates

  • UV-Vis microplate reader

Protocol:

  • In a 96-well plate, add 150 µL of potassium phosphate buffer, 20 µL of TP enzyme solution, and 10 µL of various concentrations of 5-(2-hydroxyethyl)uracil or Tipiracil. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 1.5 mM thymidine to each well.

  • Immediately measure the increase in absorbance at 290 nm every minute for 10-20 minutes.

  • Calculate the initial reaction velocity (V₀) for each concentration.

  • Determine the percent inhibition and calculate the IC₅₀ value for 5-(2-hydroxyethyl)uracil.

Tier 3: Uracil-DNA Glycosylase (UDG) Inhibition Assay

Principle: This is a fluorescence-based assay. A single-stranded DNA oligonucleotide containing a uracil base and labeled with a fluorophore and a quencher is used as a substrate. In its intact state, the quencher is in close proximity to the fluorophore, resulting in low fluorescence. Upon cleavage of the uracil base by UDG and subsequent chemical cleavage of the abasic site, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials:

  • 5-(2-hydroxyethyl)uracil

  • Recombinant human Uracil-DNA Glycosylase (UNG2)

  • Uracil Glycosylase Inhibitor (UGI) (positive control)

  • Fluorescently labeled oligonucleotide substrate containing a single uracil

  • Assay buffer

  • 96-well black plates

  • Fluorescence microplate reader

Protocol:

  • In a 96-well plate, add assay buffer, UDG enzyme, and various concentrations of 5-(2-hydroxyethyl)uracil or UGI. Include a no-enzyme control and a vehicle control.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorescently labeled oligonucleotide substrate.

  • Incubate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction (e.g., by adding NaOH to cleave the abasic site).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Target Identification T1_Start 5-(2-hydroxyethyl)uracil T1_Assay MTT Assay on Cancer and Normal Cell Lines T1_Start->T1_Assay T1_Result Determine IC50 Values T1_Assay->T1_Result T2_Decision Is the compound cytotoxic? T1_Result->T2_Decision T2_Apoptosis Annexin V / PI Staining T2_Decision->T2_Apoptosis Yes T3_TP_Assay Thymidine Phosphorylase Inhibition Assay T2_Decision->T3_TP_Assay Parallel or Subsequent Investigation T3_UDG_Assay Uracil-DNA Glycosylase Inhibition Assay T2_Decision->T3_UDG_Assay Parallel or Subsequent Investigation T2_Result Quantify Apoptosis T3_TP_Result Determine TP IC50 T3_TP_Assay->T3_TP_Result T3_UDG_Result Determine UDG IC50 T3_UDG_Assay->T3_UDG_Result

Caption: Tiered experimental workflow for in vitro activity testing.

Apoptosis_Pathway cluster_cell Apoptotic Cell cluster_inner cluster_outer Membrane Plasma Membrane PS_in Phosphatidylserine (PS) Translocation PS Translocation PS_out AnnexinV Annexin V-FITC binds to exposed PS PS_out->AnnexinV Compound 5-(2-hydroxyethyl)uracil Apoptosis Apoptosis Induction Compound->Apoptosis Apoptosis->Translocation PI Propidium Iodide enters late apoptotic/necrotic cells Apoptosis->PI Loss of membrane integrity Translocation->PS_out PS moves to outer leaflet TP_Inhibition_Pathway cluster_measurement Measurement TP Thymidine Phosphorylase (TP) Thymine Thymine + 2-deoxyribose-1-phosphate TP->Thymine Catalysis Thymidine Thymidine Thymidine->TP Absorbance Increase in Absorbance at 290 nm Thymine->Absorbance Compound 5-(2-hydroxyethyl)uracil Inhibition Inhibition Compound->Inhibition Inhibition->TP

References

Application Notes and Protocols for Cell Culture Experiments with 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive cell culture-based studies specifically investigating 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione are not widely available in the public domain. The following application notes and protocols are based on the known biological activities of structurally related pyrimidine and 5-substituted uracil derivatives, which have shown potential as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] These protocols are provided as a representative guide for researchers and drug development professionals to explore the potential of this compound in cell culture experiments.

Introduction

This compound, also known as 5-(2-hydroxyethyl)uracil, is a pyrimidine derivative.[4] The pyrimidine scaffold is a core structure in numerous therapeutic agents with a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5] Modifications at the C5 position of the uracil ring have been shown to modulate the biological activity of these compounds.[2] These application notes provide a framework for investigating the potential cytotoxic, anti-inflammatory, and antiviral effects of this compound in various cell culture models.

Potential Applications in Cell Culture

Based on the activities of related compounds, this compound can be investigated for the following applications:

  • Anticancer Activity: Evaluation of its cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Anti-inflammatory Activity: Assessment of its ability to modulate inflammatory responses in cell-based models of inflammation.

  • Antiviral Activity: Screening for its potential to inhibit the replication of various viruses in susceptible host cells.

Experimental Protocols

Assessment of Cytotoxicity (Anti-proliferative Activity)

This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the compound, a measure of its potency in inhibiting cell proliferation.[1]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIncubation Time (h)IC50 (µM)
HeLaThis compound48To be determined
A549This compound48To be determined
MCF-7This compound48To be determined
Assessment of Anti-inflammatory Activity

This protocol outlines a method to assess the anti-inflammatory potential of the compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • LPS from E. coli

  • Griess Reagent

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation:

    • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-only treated control.

Data Presentation:

TreatmentConcentration (µM)Nitric Oxide Production (% of Control)
Control-100
LPS (1 µg/mL)-To be determined
LPS + Compound10To be determined
LPS + Compound50To be determined
LPS + Compound100To be determined
Assessment of Antiviral Activity

This protocol provides a general framework for a plaque reduction assay to evaluate the antiviral activity of the compound against a model virus, such as Herpes Simplex Virus-1 (HSV-1).[6]

Materials:

  • Vero cells (or other susceptible host cell line)

  • Herpes Simplex Virus-1 (HSV-1)

  • This compound

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • Methylcellulose or Carboxymethylcellulose

  • Crystal Violet solution

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed Vero cells in 6-well plates to form a confluent monolayer.

  • Virus Infection:

    • Dilute the HSV-1 stock to a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well).

    • Infect the cell monolayers with the virus for 1 hour at 37°C.

  • Compound Treatment:

    • Prepare an overlay medium containing 1% methylcellulose and different concentrations of this compound.

    • After the infection period, remove the virus inoculum and add the overlay medium containing the compound.

  • Plaque Formation:

    • Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Remove the overlay medium and fix the cells with methanol.

    • Stain the cells with Crystal Violet solution.

    • Wash the plates with water and count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 (50% effective concentration) value.

Data Presentation:

Compound Concentration (µM)Plaque Count% Plaque Reduction
0 (Virus Control)To be determined0
1To be determinedTo be determined
10To be determinedTo be determined
50To be determinedTo be determined
100To be determinedTo be determined

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for MTT-based cytotoxicity assay.

Simplified Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Compound This compound Compound->NFkB inhibits

Caption: Potential inhibition of the LPS-induced TLR4/NF-κB pathway.

Logical Flow for Antiviral Plaque Reduction Assay

Antiviral_Workflow A Seed Host Cells B Infect with Virus A->B C Treat with Compound in Overlay B->C D Incubate for Plaque Formation C->D E Fix and Stain Plaques D->E F Count Plaques E->F G Calculate % Inhibition F->G

Caption: Logical steps of a plaque reduction assay.

References

Application Notes and Protocols for 5-(2-hydroxyethyl)uracil in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-hydroxyethyl)uracil is a modified pyrimidine base that, while not extensively documented in mainstream proteomics literature, presents significant potential as a versatile chemical tool. Its inherent chemical functionalities—a nucleobase scaffold and a reactive hydroxyl group—offer opportunities for the development of novel probes for studying protein interactions and dynamics. These application notes provide a comprehensive overview of a hypothetical, yet scientifically plausible, application of 5-(2-hydroxyethyl)uracil in photo-affinity labeling and cross-linking proteomics. The protocols detailed below are based on established methodologies for similar chemical probes and are intended to serve as a foundational guide for researchers.

Hypothetical Application: Photo-Affinity Labeling and Cross-linking for the Identification of Protein-Protein Interactions

In this proposed application, 5-(2-hydroxyethyl)uracil serves as the core scaffold for synthesizing a heterobifunctional chemical probe. This probe is designed to first bind to a protein of interest (or be incorporated into a biological system) and then, upon photoactivation, covalently cross-link to interacting partner proteins. Subsequent mass spectrometry analysis allows for the identification of these interacting proteins.

The key features of the proposed 5-(2-hydroxyethyl)uracil-based probe are:

  • A recognition moiety: This part of the probe directs it to a specific protein or cellular environment. For this hypothetical application, we will consider a generic probe design.

  • A photo-reactive group: Attached via the hydroxyethyl arm, this group (e.g., a diazirine or an aryl azide) becomes highly reactive upon UV irradiation, forming a covalent bond with nearby molecules.

  • A reporter/affinity tag: A biotin tag or a fluorescent dye can be incorporated for detection and enrichment of cross-linked complexes.

The general workflow for this application is depicted below.

G cluster_0 Probe Synthesis cluster_1 Cellular Application & Cross-linking cluster_2 Enrichment & Mass Spectrometry A 5-(2-hydroxyethyl)uracil B Functionalization of Hydroxyl Group A->B C Attachment of Photo-reactive Moiety B->C D Incorporation of Affinity Tag (e.g., Biotin) C->D E Final Probe D->E F Incubate Cells/Lysate with Probe E->F G UV Irradiation (Photo-cross-linking) F->G H Cell Lysis & Protein Extraction G->H I Affinity Purification of Cross-linked Complexes H->I J Enzymatic Digestion (e.g., Trypsin) I->J K LC-MS/MS Analysis J->K L Data Analysis & Protein Identification K->L

Figure 1: Experimental workflow for photo-affinity labeling using a 5-(2-hydroxyethyl)uracil-based probe.

Data Presentation: Hypothetical Quantitative Proteomics Data

Following mass spectrometry analysis, quantitative data can be used to identify proteins that are significantly enriched upon photo-cross-linking. Below are example tables summarizing hypothetical data from a SILAC (Stable Isotope Labeling with Amino acids in Cell culture) experiment designed to distinguish specific interactors from non-specific background proteins.

Table 1: Summary of Identified Proteins and SILAC Ratios

Protein IDGene NameH/L Ratio (UV+)H/L Ratio (UV-)Fold Change (UV+/UV-)p-value
P04637TP538.51.17.70.001
P62258HSP90AA17.91.26.60.003
Q06830MDM210.20.911.3<0.001
P08238HSPA81.51.31.20.45
P60709ACTB1.11.01.10.89

H/L Ratio: Ratio of "heavy" (probe-treated) to "light" (control) labeled peptides. A high ratio indicates enrichment.

Table 2: Classification of Potential Interactors

Protein IDFold Change (UV+/UV-)Classification
Q0683011.3High-confidence interactor
P046377.7High-confidence interactor
P622586.6High-confidence interactor
P082381.2Non-specific binder
P607091.1Non-specific binder

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical 5-(2-hydroxyethyl)uracil-based Photo-affinity Probe

This protocol describes a plausible, multi-step synthesis of a probe with a diazirine photo-reactive group and a biotin affinity tag.

Materials:

  • 5-(2-hydroxyethyl)uracil

  • 4-(2-Azidoethyl)aniline

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Trifluoroacetic acid (TFA)

  • Biotin-PEG4-amine

  • Solvents: DMF, DCM, DMSO

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve 5-(2-hydroxyethyl)uracil in anhydrous DMF.

    • Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base (e.g., DIPEA).

    • Stir at room temperature for 4-6 hours to form the N-succinimidyl carbonate ester.

    • Monitor the reaction by TLC.

    • Purify the activated intermediate by column chromatography.

  • Coupling of the Photo-reactive Moiety:

    • Dissolve the activated intermediate in anhydrous DMF.

    • Add 4-(2-Azidoethyl)aniline. The aniline will react with the activated carbonate to form a carbamate linkage.

    • Stir overnight at room temperature.

    • Purify the product, which now contains the azide group, by HPLC.

  • Introduction of the Biotin Affinity Tag (via Click Chemistry):

    • Dissolve the azide-functionalized molecule in a mixture of t-butanol and water.

    • Add Biotin-PEG4-alkyne, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Stir at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final probe by HPLC.

  • Characterization:

    • Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

G A 5-(2-hydroxyethyl)uracil B Activated Hydroxyl A->B DSC, DIPEA C Azide-functionalized Intermediate B->C + 4-(2-Azidoethyl)aniline D Final Probe (with Biotin and Photo-reactive group) C->D Click Chemistry with Biotin-Alkyne

Figure 2: Synthetic scheme for the hypothetical photo-affinity probe.
Protocol 2: In-situ Photo-cross-linking and Enrichment of Interacting Proteins

This protocol outlines the application of the synthesized probe in a cellular context.

Materials:

  • HEK293T cells cultured in SILAC media ("heavy" and "light")

  • Synthesized 5-(2-hydroxyethyl)uracil-based probe

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (containing varying concentrations of salt and detergent)

  • Elution buffer (e.g., containing biotin or using on-bead digestion)

Procedure:

  • Cell Culture and Probe Incubation:

    • Culture HEK293T cells in "heavy" (¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) and "light" (normal lysine and arginine) DMEM.

    • Treat the "heavy" labeled cells with the photo-affinity probe at a predetermined concentration (e.g., 10-50 µM) for 2-4 hours. Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

  • Photo-cross-linking:

    • Wash the cells with ice-cold PBS to remove excess probe.

    • Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes to induce cross-linking.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and lyse them using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Enrichment of Cross-linked Complexes:

    • Combine equal amounts of protein from the "heavy" and "light" lysates.

    • Incubate the mixed lysate with streptavidin-coated magnetic beads for 2 hours at 4°C to capture the biotin-tagged probe and its cross-linked partners.

    • Wash the beads extensively with a series of wash buffers to remove non-specific binders.

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

  • DTT (Dithiothreitol)

  • IAA (Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • C18 desalting columns

Procedure:

  • On-Bead Digestion:

    • Resuspend the washed beads in ammonium bicarbonate buffer.

    • Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.

    • Alkylate with IAA (55 mM) for 20 minutes in the dark.

    • Add trypsin and incubate overnight at 37°C to digest the proteins.

  • Peptide Desalting:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using C18 columns according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process the raw data using software such as MaxQuant or Proteome Discoverer.

    • Search the data against a human protein database.

    • Identify and quantify proteins based on their SILAC ratios.

    • Filter the results to identify proteins that are significantly enriched in the "heavy" (UV-treated) sample.

Safety and Handling

While a specific safety data sheet for 5-(2-hydroxyethyl)uracil may not be readily available, it should be handled with the standard precautions for laboratory chemicals. Based on the SDS for the similar compound 5-(hydroxymethyl)uracil, the following precautions are recommended:

  • Personal Protective Equipment: Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[1][2]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

Disclaimer: The application and protocols described herein are for informational purposes and are based on established scientific principles. They are intended to be a guide for trained researchers. All laboratory work should be conducted with appropriate safety precautions and after a thorough literature review. The synthesis and use of the proposed chemical probe have not been experimentally validated and should be approached as a research project requiring optimization and validation.

References

Application Note and Protocol for the HPLC Purification of 5-(2-hydroxyethyl)uracil

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the purification of 5-(2-hydroxyethyl)uracil from a crude reaction mixture using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

5-(2-hydroxyethyl)uracil is a derivative of uracil, a naturally occurring pyrimidine base.[1] Uracil and its derivatives are of significant interest in pharmaceutical and biomedical research. Some are used for drug delivery, while others, like 5-fluorouracil, are utilized as antineoplastic agents.[1][2] The synthesis of 5-(2-hydroxyethyl)uracil and similar compounds often results in a mixture containing unreacted starting materials, byproducts, and the desired product.[3] Therefore, an efficient purification method is crucial to obtain a high-purity compound for subsequent applications. Reversed-phase HPLC is a widely used and effective technique for the separation and purification of uracil and its derivatives due to their polar nature.[4][5][6] This application note describes a robust HPLC method for the purification of 5-(2-hydroxyethyl)uracil.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its parent molecule, uracil, is provided in the table below. Understanding these properties is essential for developing an appropriate purification strategy.

Property5-(hydroxymethyl)uracil (a related compound)Uracil
Molecular Formula C5H6N2O3C4H4N2O2
Molecular Weight 142.11 g/mol [7]112.09 g/mol
Appearance White to cream or grey powder[7][8]Crystalline solid
Melting Point >300 °C[9][10]335 °C
Solubility Soluble in water (50 g/L at 20°C), DMSO, and dimethylformamide[10]Slightly soluble in water
UV max (in water) ~260 nm (inferred)[6]~259 nm

HPLC Purification Protocol

This protocol is designed for the preparative purification of 5-(2-hydroxyethyl)uracil from a crude synthetic reaction mixture.

1. Materials and Reagents

  • Crude 5-(2-hydroxyethyl)uracil sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid (FA), 0.1% solution in water and ACN

  • Methanol, HPLC grade (for column flushing)

  • Syringe filters, 0.45 µm PTFE or nylon

2. HPLC System and Parameters

The following table outlines the recommended HPLC system configuration and operating parameters.

ParameterSpecificationRationale
HPLC System Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.Standard equipment for purification.
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size)C18 columns are effective for retaining and separating polar uracil derivatives.[6]
Mobile Phase A Water with 0.1% Formic AcidProvides a polar environment and the acid improves peak shape.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier used to elute the compound.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID preparative column.
Column Temperature 30 °CMaintains consistent retention times.[6]
Detection Wavelength 260 nmCorresponds to the strong UV absorbance of the uracil ring system.[6]
Injection Volume 500 µL (can be adjusted based on concentration)

3. Sample Preparation

  • Dissolve the crude 5-(2-hydroxyethyl)uracil sample in a minimum amount of Mobile Phase A (Water with 0.1% Formic Acid).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • The concentration of the sample should be adjusted to avoid overloading the column. A preliminary analytical run with a smaller injection volume is recommended.

4. Gradient Elution Program

A gradient elution is recommended to ensure good separation of the target compound from impurities.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.0955
20.07030
22.0595
25.0595
26.0955
30.0955

5. Post-Purification Processing

  • Collect the fraction(s) containing the purified 5-(2-hydroxyethyl)uracil based on the retention time determined from an analytical run.

  • Combine the collected fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a solid.

  • Analyze the purity of the final product using analytical HPLC.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purification of 5-(2-hydroxyethyl)uracil.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (260 nm) separate->detect collect Collect Fractions detect->collect evaporate Rotary Evaporation collect->evaporate lyophilize Lyophilization evaporate->lyophilize analyze Purity Analysis lyophilize->analyze

Caption: Workflow for the HPLC purification of 5-(2-hydroxyethyl)uracil.

Expected Quantitative Data

The following table presents hypothetical data for the purification of 5-(2-hydroxyethyl)uracil, which can be used as a benchmark for a successful purification run.

ParameterCrude SamplePurified Sample
Retention Time ~12.5 min~12.5 min
Purity (by HPLC area %) ~75%>98%
Recovery Yield N/A~85%

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape Column overload, inappropriate mobile phase pHDecrease sample concentration. Ensure formic acid is added to the mobile phase.
Low Recovery Inefficient elution, compound degradationAdjust the gradient to a higher final concentration of acetonitrile. Ensure the sample is stable under the mobile phase conditions.
Co-eluting Impurities Insufficient separationOptimize the gradient by making it shallower around the elution time of the target compound.

Conclusion

The described reversed-phase HPLC method provides an effective and reproducible protocol for the purification of 5-(2-hydroxyethyl)uracil from crude reaction mixtures. By following the detailed steps for sample preparation, HPLC parameters, and post-purification processing, researchers can obtain a highly pure product suitable for a variety of scientific applications. The provided workflow and expected data offer a comprehensive guide for achieving successful purification.

References

Application Notes and Protocols for the Structural Analysis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-hydroxyethyl)uracil, is a modified pyrimidine base of interest in medicinal chemistry and drug development due to its structural similarity to naturally occurring nucleobases. Its potential as an antiviral or anticancer agent necessitates accurate structural elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of such molecules in solution. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using ¹H and ¹³C NMR spectroscopy.

Structural Information

Chemical Structure:

G Figure 1. Chemical Structure of this compound cluster_sidechain Figure 1. Chemical Structure of this compound N1 N1-H C2 C2=O N3 N3-H C4 C4=O C5 C5 C6 C6-H C7 C7-H2 C5->C7 C8 C8-H2 C7->C8 O9 O9-H C8->O9

Caption: Chemical structure with atom numbering for NMR assignments.

NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is commonly used for this class of compounds due to its excellent solubilizing properties.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.95br s1HN1-H
10.75br s1HN3-H
7.35s1HC6-H
4.60t, J = 5.0 Hz1HO9-H
3.45q, J = 5.0 Hz2HC8-H₂
2.35t, J = 5.0 Hz2HC7-H₂

br s = broad singlet, s = singlet, t = triplet, q = quartet, J = coupling constant in Hertz.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
164.0C4
151.5C2
141.0C6
112.5C5
60.0C8
30.5C7

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR tube (5 mm diameter)

  • Pipettes and vials

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 100 ppm).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ solvent peak to 39.52 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Workflow and Data Interpretation

The following diagram illustrates the workflow for the structural analysis of this compound using NMR spectroscopy.

G Figure 2. Experimental Workflow for NMR Structural Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase and Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H NMR) calibration->integration assignment Signal Assignment calibration->assignment integration->assignment structure Structure Confirmation assignment->structure

Caption: A flowchart outlining the key steps in the NMR-based structural analysis.

The interpretation of the NMR spectra is straightforward for this molecule. The ¹H NMR spectrum should display distinct signals for the two N-H protons at the downfield region, a singlet for the C6-H proton, and signals corresponding to the hydroxyethyl side chain. The coupling patterns of the methylene groups in the side chain (triplet and quartet) are indicative of their connectivity. The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, with the carbonyl carbons appearing at the lowest field. By correlating the ¹H and ¹³C data, a complete and unambiguous structural assignment can be achieved.

Application Notes and Protocols for the Mass Spectrometry of 5-(2-hydroxyethyl)uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-hydroxyethyl)uracil is a modified pyrimidine base that can be formed from the reaction of ethylene oxide with uracil. Its detection and quantification in biological matrices are of interest in toxicology and studies of DNA damage. This document provides detailed application notes and protocols for the analysis of 5-(2-hydroxyethyl)uracil using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique well-suited for the sensitive and specific quantification of polar molecules in complex biological samples. The methodologies presented are based on established protocols for structurally similar uracil derivatives and provide a strong foundation for the development and validation of a specific assay for 5-(2-hydroxyethyl)uracil.

Quantitative Data Summary

While specific quantitative performance data for 5-(2-hydroxyethyl)uracil is not widely published, the following table summarizes the performance of LC-MS/MS methods for closely related uracil analogs. This data serves as a reference for the expected performance of a well-developed assay for 5-(2-hydroxyethyl)uracil.

ParameterUracil in Human Plasma[1][2]5,6-dihydrouracil in Human Plasma[2]5-Fluorouracil in Human Plasma[2]
Linearity Range 0.5 - 200 ng/mL2 - 200 ng/mL (inferred)4 - 400 ng/mL (inferred)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2 ng/mL4 ng/mL
Intra-day Precision (%RSD) < 8.5%Not ReportedNot Reported
Inter-day Precision (%RSD) Not ReportedNot ReportedNot Reported
Accuracy (%Recovery) Not ReportedNot ReportedNot Reported

Note: The data presented for 5,6-dihydrouracil and 5-fluorouracil are based on reported LLOQs, with linearity ranges inferred. It is imperative to perform a full method validation for the quantitative analysis of 5-(2-hydroxyethyl)uracil in the desired biological matrix.

Experimental Protocols

Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is a common and effective method for extracting small polar molecules like uracil derivatives from plasma or serum.[1]

Materials:

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of a chilled protein precipitation solution (e.g., acetonitrile:methanol 90:10 v/v) to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.

  • For direct injection, dilute the supernatant 1:1 with an aqueous solution (e.g., water with 0.1% formic acid).

  • Vortex the final solution briefly before transferring it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This proposed method is based on successful analyses of similar polar uracil derivatives.[1][3][4]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: Phenomenex Kinetex PS C18 (2.6 µm, 4.6 x 100 mm) or equivalent reversed-phase column suitable for polar compounds.[4]

  • Mobile Phase A: 0.1% Formic acid in Water.[4]

  • Mobile Phase B: 0.1% Formic acid in Methanol.[4]

  • Flow Rate: 0.45 mL/min.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 3
    3.0 50
    3.1 95
    4.0 95
    4.1 3

    | 5.0 | 3 |

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 157.1 ([M+H]+ for C6H8N2O3).

    • Product Ions (m/z): To be determined experimentally. Proposed diagnostic product ions are m/z 139.1 (loss of H2O), m/z 113.1 (loss of C2H4O), and m/z 85.0 (further fragmentation).

  • Collision Energy: To be optimized for each transition, typically in the range of 10-30 eV.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for the Analysis of 5-(2-hydroxyethyl)uracil cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma precip Add 400 µL Acetonitrile/Methanol plasma->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with 0.1% Formic Acid supernatant->dilute inject Inject into LC-MS/MS dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize fragment Tandem MS (MRM) ionize->fragment detect Detection fragment->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental Workflow for 5-(2-hydroxyethyl)uracil Analysis.

Proposed Fragmentation Pathway

G Figure 2: Proposed Fragmentation Pathway for 5-(2-hydroxyethyl)uracil [M+H]+ cluster_fragments Product Ions precursor Precursor Ion 5-(2-hydroxyethyl)uracil [M+H]+ m/z 157.1 frag1 m/z 139.1 precursor->frag1 -H2O frag2 m/z 113.1 precursor->frag2 -C2H4O frag3 m/z 85.0 frag2->frag3 -CO

Caption: Proposed Fragmentation of 5-(2-hydroxyethyl)uracil.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-hydroxyethyl)uracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(2-hydroxyethyl)uracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of 5-(2-hydroxyethyl)uracil.

Issue 1: Low or No Product Formation

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no product yield is a common issue in organic synthesis. Several factors could be contributing to this problem. Consider the following potential causes and solutions:

  • Reagent Quality: Ensure the starting materials, particularly uracil and the alkylating agent, are of high purity and dry. Moisture can interfere with the reaction, especially if organometallic reagents or strong bases are used.

  • Reaction Conditions:

    • Temperature: The reaction temperature might be too low, preventing the reaction from proceeding at a reasonable rate, or too high, leading to decomposition of reactants or products. Optimize the temperature based on literature procedures for similar reactions.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Base Selection: The choice and amount of base are critical for the deprotonation of uracil. If the base is not strong enough or is used in insufficient quantity, the uracil anion will not be generated effectively. Consider using stronger bases or adjusting the stoichiometry.

  • Solvent Choice: The solvent should be anhydrous and appropriate for the reaction type. Polar aprotic solvents like DMF or DMSO are often used for such alkylations as they can dissolve the uracil salt and promote the reaction.

Issue 2: Formation of Multiple Products and Impurities

Q: My final product is contaminated with several byproducts. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products is often due to the reactivity of the uracil ring at different positions and potential side reactions of your reagents.

  • N1 and N3 Alkylation: Uracil has two nitrogen atoms (N1 and N3) that can be alkylated. To achieve selectivity for C5-alkylation, the nitrogen atoms are often protected prior to the C5-functionalization step. If direct C5-alkylation is attempted without protection, a mixture of N-alkylated and C,N-dialkylated products can be expected.

  • Dialkylation: It is possible for both the N1 and N3 positions to be alkylated, leading to a disubstituted byproduct. Using a controlled amount of the alkylating agent can help to minimize this.

  • Side Reactions of the Alkylating Agent: The reagent used to introduce the 2-hydroxyethyl group can undergo self-polymerization or elimination reactions, especially under basic conditions. Ensure that the reagent is added slowly and at a controlled temperature.

Issue 3: Difficult Purification

Q: I am struggling to purify 5-(2-hydroxyethyl)uracil from the reaction mixture. What are the recommended purification methods?

A: Purification can be challenging due to the polarity of the product and the presence of similar byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique. Due to the polar nature of 5-(2-hydroxyethyl)uracil, a polar mobile phase will likely be required. A gradient elution from a less polar to a more polar solvent system can provide better separation.

  • Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation

The following table summarizes yields for the synthesis of various 5-substituted uracil derivatives to provide a general expectation for similar reactions.

ProductStarting MaterialReagentsYield (%)Reference
5-vinyluracil5-(1-hydroxyethyl)uracilMethanesulfonyl chloride, base83%[1]
5-arylaminouracils5-bromouracilSubstituted anilines, quinoline, ethylene glycol68-80%[2]
5-(prop-1-ynyl)-2'-deoxyuridine5-iodo-2'-deoxyuridinePropyne gas, Pd catalystNot specified[3]
5-acetyl-2'-deoxyuridine5-ethynyl-2'-deoxyuridineH₂SO₄, MeOH69%[3]
5-(1-hydroxyethyl)uracil nucleoside5-acetyluracil nucleosideNaBH₄, CeCl₃49%[3]

Experimental Protocols

A common strategy for the synthesis of 5-substituted uracils involves the initial synthesis of a 5-halouracil followed by a coupling reaction, or direct functionalization of the uracil ring. Below is a representative two-step protocol for the synthesis of a related compound, 5-hydroxymethyluracil, which can be a precursor to 5-(2-hydroxyethyl)uracil.

Step 1: Synthesis of 5-Hydroxymethyluracil [4][5]

  • Materials: Uracil, Paraformaldehyde, Potassium hydroxide (KOH), Water, Acetone.

  • Procedure:

    • In a round-bottom flask, dissolve uracil and paraformaldehyde in an aqueous solution of KOH.

    • Heat the mixture with stirring (e.g., at 50-60 °C).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize it with an appropriate acid (e.g., HCl) to precipitate the product.

    • Collect the crude 5-hydroxymethyluracil by filtration, wash with cold water and then acetone.

    • The product can be further purified by recrystallization.

    • Expected Yield: 60-80%[4]

Note: 5-hydroxymethyluracil can then be converted to 5-(2-hydroxyethyl)uracil through various methods, such as conversion to a halomethyl derivative followed by chain extension.

Mandatory Visualization

The following diagrams illustrate a general workflow for the synthesis and troubleshooting of 5-(2-hydroxyethyl)uracil.

General Synthesis Workflow for 5-(2-hydroxyethyl)uracil start Start: Uracil step1 Step 1: C5-Functionalization (e.g., Halogenation or Metalation) start->step1 step2 Step 2: Introduction of the 2-hydroxyethyl group (e.g., Coupling reaction or reaction with ethylene oxide) step1->step2 step3 Crude 5-(2-hydroxyethyl)uracil step2->step3 step4 Purification (Crystallization or Chromatography) step3->step4 end Pure 5-(2-hydroxyethyl)uracil step4->end

A general synthetic workflow.

Troubleshooting Decision Tree for Low Yield start Low Yield of 5-(2-hydroxyethyl)uracil q1 Are starting materials pure and dry? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reaction conditions (temperature, time) optimal? a1_yes->q2 action1 Purify/dry starting materials a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the base appropriate and in the correct stoichiometry? a2_yes->q3 action2 Optimize reaction conditions (monitor with TLC/LC-MS) a2_no->action2 action2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the solvent appropriate and anhydrous? a3_yes->q4 action3 Screen different bases and adjust stoichiometry a3_no->action3 action3->q3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Improved Yield a4_yes->end action4 Use anhydrous solvent suitable for the reaction a4_no->action4 action4->q4

A troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also commonly known as 5-(2-hydroxyethyl)uracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The synthesis of this compound can be accompanied by the formation of several byproducts, primarily arising from alternative alkylation sites on the uracil ring and potential side reactions of the starting materials and the product itself. The most frequently encountered byproducts include:

  • N-Alkylated Isomers: The uracil ring has multiple nucleophilic nitrogen atoms. Consequently, alkylation can occur at the N1 and N3 positions, leading to the formation of 1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione and 3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione. The relative amounts of these isomers can vary depending on the reaction conditions.

  • O-Alkylated Byproducts: Although generally less favored than N-alkylation, O-alkylation can occur at the oxygen atoms of the carbonyl groups, particularly under certain conditions, yielding O2-(2-hydroxyethyl)- and O4-(2-hydroxyethyl)-pyrimidine derivatives.

  • Di-alkylated Products: It is possible for the uracil ring to be alkylated at multiple positions, resulting in di-(2-hydroxyethyl) derivatives.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted uracil or the alkylating agent in the final product mixture.

  • Degradation Products: The hydroxyethyl side chain can be susceptible to degradation or further reactions under harsh experimental conditions.

Q2: How can I minimize the formation of N-alkylated isomers?

A2: Minimizing the formation of N-alkylated isomers often involves careful control of reaction conditions and the use of appropriate protecting groups.

  • pH Control: The pH of the reaction mixture can influence the nucleophilicity of the different nitrogen atoms. Optimization of the pH can favor C5-alkylation over N-alkylation.

  • Protecting Groups: Employing protecting groups on the N1 and N3 positions of the uracil ring prior to the alkylation step can effectively block these sites, directing the reaction to the C5 position. Subsequent deprotection yields the desired product.

  • Choice of Base and Solvent: The selection of the base and solvent system can also impact the regioselectivity of the alkylation. Non-polar solvents and sterically hindered bases may favor C-alkylation.

Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my product mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of the product mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is an excellent method for separating the desired product from its isomers and other impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of the separated components based on their mass-to-charge ratio, providing definitive evidence for the presence of specific byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts or after derivatization of the analytes, GC-MS can provide high-resolution separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the main product and any isolated byproducts, helping to confirm their identities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification. - Predominant formation of byproducts.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature and duration. - Employ a more effective purification method, such as column chromatography or recrystallization from a suitable solvent system. - Re-evaluate the reaction conditions (pH, solvent, base) to favor C5-alkylation.
Presence of Multiple Spots on TLC/Peaks in HPLC - Formation of N-alkylated isomers. - Presence of di-alkylated products. - Unreacted starting materials.- Utilize preparative HPLC or column chromatography for efficient separation of the isomers. - Confirm the identity of each peak/spot using LC-MS or by isolating and analyzing via NMR. - Adjust stoichiometry and reaction time to minimize unreacted starting materials.
Product is difficult to purify by recrystallization - The product and byproducts have similar solubility profiles.- Attempt recrystallization from a different solvent or a mixture of solvents. - Employ column chromatography on silica gel or a reverse-phase sorbent for purification.
Mass Spectrometry data shows unexpected masses - Formation of di-alkylated byproducts. - Presence of adducts with solvent molecules or other reagents. - Degradation of the target molecule.- Analyze the fragmentation pattern to deduce the structure of the unexpected species. - Scrutinize the reaction and work-up procedures for potential sources of adduct formation. - Use milder reaction and purification conditions to prevent degradation.

Quantitative Data Summary

While specific quantitative data on byproduct formation is highly dependent on the exact synthetic method employed, the following table provides a general overview of potential impurity levels that might be observed.

Impurity Typical Abundance (relative to desired product) Factors Influencing Abundance
N1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dioneVariable (can be significant)Reaction pH, solvent polarity, choice of base
N3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dioneVariable (can be significant)Reaction pH, solvent polarity, choice of base
Di-(2-hydroxyethyl)pyrimidine derivativesGenerally lowStoichiometry of the alkylating agent
Unreacted UracilVariableReaction time, temperature, stoichiometry

Experimental Protocols

A common synthetic route to this compound involves the reaction of a suitable C2-synthon with a substituted malonic acid derivative, followed by cyclization with urea. Another approach is the direct alkylation of uracil. Below is a generalized protocol for the direct alkylation method.

Synthesis of this compound via Direct Alkylation

Materials:

  • Uracil

  • 2-Bromoethanol or Ethylene oxide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • In a round-bottom flask, dissolve uracil in the chosen solvent.

  • Add the base portion-wise to the solution at room temperature with stirring.

  • Slowly add the alkylating agent (e.g., 2-bromoethanol) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Troubleshooting_Byproduct_Formation cluster_synthesis Synthesis of this compound cluster_analysis Analysis & Troubleshooting cluster_purification Purification Strategy start Start Synthesis reaction Alkylation of Uracil start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude analysis Analyze Crude Product (TLC/HPLC/LC-MS) crude->analysis decision Pure Product? analysis->decision byproducts Byproducts Detected decision->byproducts No pure Pure Product Obtained decision->pure Yes identify Identify Byproducts (MS/NMR) byproducts->identify recrystallize Recrystallization identify->recrystallize Different Solvents chromatography Column Chromatography identify->chromatography Silica/Reverse Phase optimize Optimize Reaction Conditions identify->optimize Adjust pH, Solvent, Base recrystallize->analysis chromatography->analysis optimize->start Re-run Synthesis

Caption: Troubleshooting workflow for byproduct formation in the synthesis of this compound.

Technical Support Center: Purification of 5-(2-hydroxyethyl)uracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-(2-hydroxyethyl)uracil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 5-(2-hydroxyethyl)uracil, presented in a question-and-answer format.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing low yield after recrystallizing my crude 5-(2-hydroxyethyl)uracil. What are the potential causes and how can I improve the recovery?

Answer: Low recovery during recrystallization is a common issue. The primary causes include the selection of an inappropriate solvent system, premature crystallization, or loss of product during transfer.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

    • Solution: Screen a variety of solvents with different polarities. For a polar compound like 5-(2-hydroxyethyl)uracil, consider polar protic solvents like water or ethanol, or a mixture of solvents. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., methanol, ethanol) and a solvent in which it is poorly soluble (e.g., diethyl ether, hexane).

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep it in solution even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature to allow for the formation of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.

  • Product Loss During Filtration: Fine crystals can pass through the filter paper, and some product will always remain dissolved in the mother liquor.

    • Solution: Ensure the use of an appropriate filter paper pore size. To minimize loss in the mother liquor, cool the solution thoroughly before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Issue 2: Poor Separation During Column Chromatography

Question: I am observing co-elution of my target compound with impurities during column chromatography. How can I improve the separation?

Answer: Co-elution in column chromatography is typically due to an improperly selected mobile phase or stationary phase, or issues with the column packing.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase: The polarity of the mobile phase is critical for achieving good separation.

    • Solution: Systematically optimize the solvent system. Use thin-layer chromatography (TLC) to test various solvent mixtures (e.g., dichloromethane/methanol, ethyl acetate/hexane) to find a system that provides a good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). A shallow elution gradient in HPLC can also significantly improve resolution.

  • Inappropriate Stationary Phase: Standard silica gel may not be ideal for highly polar compounds.

    • Solution: Consider using a different stationary phase. For polar compounds, reversed-phase chromatography (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for separating highly polar compounds.

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. The amount that can be effectively separated depends on the column size and the difficulty of the separation.

  • Poor Column Packing: An unevenly packed column will result in channeling and poor separation.

    • Solution: Ensure the column is packed uniformly. A well-packed column is crucial for high-resolution separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 5-(2-hydroxyethyl)uracil?

A1: Common impurities may include unreacted starting materials such as uracil, reagents from the synthetic steps, and structurally related byproducts, such as dialkylated uracil or products from side reactions.

Q2: How can I effectively remove colored impurities from my product?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before recrystallization. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.

Q3: My purified 5-(2-hydroxyethyl)uracil is not a sharp melting solid. What does this indicate?

A3: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point. Further purification by recrystallization or chromatography may be necessary.

Q4: Is 5-(2-hydroxyethyl)uracil soluble in common organic solvents?

A4: Due to the presence of the uracil ring and the hydroxyl group, 5-(2-hydroxyethyl)uracil is a polar molecule. It is expected to have good solubility in polar protic solvents like water, methanol, and ethanol, and limited solubility in non-polar solvents like hexane and diethyl ether. For related compounds like uracil, solubility is reported to be moderate in alcohols and other polar organic solvents and low in non-polar solvents.[1]

Data Presentation

The following tables provide illustrative data on the purification of polar, small molecules similar to 5-(2-hydroxyethyl)uracil. Note: Specific quantitative data for the purification of 5-(2-hydroxyethyl)uracil is not widely available in the public domain. This data is representative of typical outcomes for analogous compounds and should be used as a general guideline.

Table 1: Comparison of Purification Methods for a Polar Uracil Derivative

Purification MethodTypical Purity (%)Typical Yield (%)AdvantagesDisadvantages
Recrystallization95 - 9960 - 85Simple, cost-effective, good for removing baseline impurities.May not be effective for closely related impurities, potential for significant product loss in mother liquor.
Silica Gel Column Chromatography> 9850 - 80Effective for separating closely related impurities.Can be time-consuming and requires larger volumes of solvent.
Reversed-Phase HPLC> 9940 - 70High-resolution separation, excellent for achieving high purity.More expensive, requires specialized equipment, may be less suitable for large-scale purification.

Table 2: Solubility of a Representative Uracil Derivative in Common Solvents

SolventSolubility at 25°C (mg/mL)Polarity Index
Water~1010.2
Methanol~55.1
Ethanol~24.3
Acetone<15.1
Dichloromethane<0.13.1
Hexane<0.010.1

Experimental Protocols

Protocol 1: Recrystallization of 5-(2-hydroxyethyl)uracil

  • Dissolution: In a suitable flask, add the crude 5-(2-hydroxyethyl)uracil. Add a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of 5-(2-hydroxyethyl)uracil

  • Mobile Phase Selection: Using TLC, determine an appropriate mobile phase that gives a good separation of the target compound from impurities (Rf of the product should be around 0.2-0.4). A common mobile phase for polar compounds on silica gel is a mixture of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol).

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(2-hydroxyethyl)uracil.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 5-(2-hydroxyethyl)uracil Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography If impurities are close in polarity Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization If further purification is needed Purity_Check->Column_Chromatography If further purification is needed Pure_Product Pure 5-(2-hydroxyethyl)uracil Purity_Check->Pure_Product If Purity is High

Caption: General workflow for the purification of 5-(2-hydroxyethyl)uracil.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Check_Solvent Optimize Recrystallization Solvent Low_Yield->Check_Solvent Yes Optimize_Mobile_Phase Optimize Chromatography Mobile Phase Impure_Product->Optimize_Mobile_Phase Yes Minimize_Solvent Use Minimum Hot Solvent Check_Solvent->Minimize_Solvent Slow_Cooling Ensure Slow Cooling Minimize_Solvent->Slow_Cooling Change_Stationary_Phase Change Stationary Phase (e.g., RP or HILIC) Optimize_Mobile_Phase->Change_Stationary_Phase Reduce_Loading Reduce Column Loading Change_Stationary_Phase->Reduce_Loading

Caption: Troubleshooting decision tree for purification challenges.

References

degradation of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound (also known as 5-(2-hydroxyethyl)uracil) in solution. The information is compiled from scientific literature, with an emphasis on data from structurally similar pyrimidine derivatives where specific data for the target compound is not available.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the ?

A1: Based on studies of similar pyrimidine derivatives like uracil and 5-fluorouracil, the primary factors influencing degradation are pH, temperature, light exposure (photodegradation), and the presence of oxidizing agents.[1][2] Hydrolysis, oxidation, and photolytic stress are common degradation pathways for pyrimidine-based compounds.[2][3]

Q2: What is the expected stability of this compound at different pH levels?

A2: Pyrimidine rings can be susceptible to hydrolysis under both acidic and alkaline conditions.[1][4] For uracil and its derivatives, the pyrimidine ring can open via hydrolytic cleavage.[1][5] It is anticipated that this compound will exhibit its greatest stability in neutral to slightly acidic solutions (pH 4-7). Extreme pH values are likely to accelerate degradation.

Q3: How should I store solutions of this compound to ensure stability?

A3: To maximize stability, solutions should be stored at low temperatures (-20°C for short-term, -80°C for long-term) and protected from light.[2][6] Using buffered solutions within a neutral to slightly acidic pH range can also help prevent pH-mediated degradation. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.[6]

Q4: What are the potential degradation products?

A4: While specific degradation products for this compound are not extensively documented, potential pathways can be inferred. Under harsh hydrolytic conditions, the pyrimidine ring may open, similar to the degradation of 5-fluorouracil, which can lead to the formation of ureido-propanoic acid derivatives.[1] The hydroxyethyl side chain could also be susceptible to oxidation. Forced degradation studies are necessary to identify the specific degradants for this molecule.[3]

Q5: Can this compound degrade under UV or visible light?

A5: Yes, pyrimidine derivatives are known to be susceptible to photodegradation.[7][8] Exposure to UV or even high-intensity visible light can induce photochemical reactions, leading to the formation of various photoproducts.[9] It is crucial to handle and store solutions in amber vials or otherwise protect them from light.[2]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Problem Potential Cause Recommended Solution
Low or no compound detected in the sample after storage. Degradation during storage: The compound is susceptible to degradation, especially at room temperature or when exposed to light.[6]Immediately freeze samples after preparation. Store at -80°C for long-term stability and at -20°C for short-term use. Always use amber vials or wrap containers in foil to protect from light. Avoid repeated freeze-thaw cycles.[6]
pH-mediated instability: Extreme pH values in the solvent can accelerate hydrolytic degradation.Ensure the solvent pH is within a neutral to slightly acidic range (pH 4-7). Use buffered solutions for storing the compound.
Inconsistent or variable measurements across replicates. Incomplete dissolution: The compound may not be fully dissolved, leading to non-homogeneous samples.Ensure the compound is completely dissolved before making dilutions. Use of sonication or gentle warming may aid dissolution, but monitor for thermal degradation.
Adsorption to container surfaces: Highly pure compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.Consider using silanized glassware or low-adsorption polypropylene tubes. Including a small amount of organic co-solvent (e.g., acetonitrile, methanol) in aqueous solutions can help minimize adsorption.
Appearance of unexpected peaks in the chromatogram (e.g., HPLC, LC-MS). Formation of degradation products: The new peaks are likely degradants formed due to stress conditions (pH, light, temperature).[6]Review sample handling and storage procedures to minimize degradation.[6] Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products, which can then be used as markers.
Contamination: The solvent, glassware, or other reagents may be contaminated.Run a blank injection (solvent only) to check for system contamination. Use high-purity solvents and meticulously clean all glassware.
Change in the physical appearance of the solution (e.g., color change). Chemical degradation: A change in color is often an indicator of chemical degradation and the formation of chromophoric byproducts.[2]Discard the solution. Prepare a fresh solution using high-purity starting material and solvent. Re-evaluate storage conditions to prevent future degradation.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or water:methanol 50:50).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 4 hours. Cool the solution and neutralize with 1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber (ICH Q1B conditions) for a defined period (e.g., 24 hours). Keep a control sample wrapped in foil.

  • Sample Analysis: For each condition, dilute the stressed sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by a validated stability-indicating HPLC method alongside an unstressed control sample.

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify the parent compound and separate it from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Expected Stability under Forced Degradation Conditions

This table summarizes the likely stability of this compound based on the behavior of similar pyrimidine compounds. Actual results must be confirmed experimentally.

Stress ConditionReagent/ParametersExpected OutcomePotential Degradation Pathway
Acid Hydrolysis 1 N HCl, 60°CSignificant DegradationHydrolytic ring opening
Base Hydrolysis 0.1 N NaOH, RTModerate to Significant DegradationHydrolytic ring opening
Oxidation 3% H₂O₂, RTModerate DegradationOxidation of side chain or ring
Thermal (Dry Heat) 105°CMinor DegradationThermal decomposition
Thermal (Solution) 60°CMinor to Moderate DegradationThermal decomposition
Photolytic ICH Q1BModerate DegradationPhotodimerization, ring cleavage

Visualizations

G Hypothetical Degradation Pathway A 5-(2-hydroxyethyl)pyrimidine- 2,4(1H,3H)-dione B Ring-Opened Intermediate (e.g., Ureidopropanoic acid derivative) A->B  Hydrolysis  (Acid/Base) C Side-Chain Oxidized Product A->C Oxidation (e.g., H₂O₂) D Further Degradation Products (e.g., smaller fragments) B->D Further Hydrolysis C->D Further Oxidation

Caption: Hypothetical degradation pathways for this compound.

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis (1N HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1N NaOH, RT) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (60°C Solution) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Neutralize/Quench Reaction B1->C B2->C B3->C B4->C B5->C D Dilute to Final Concentration C->D E Analyze via Stability- Indicating HPLC D->E F Compare stressed samples to unstressed control E->F

Caption: Workflow for conducting a forced degradation study.

G Troubleshooting: Unexpected Chromatographic Peaks Start Unexpected Peak Observed in HPLC Q1 Is the peak present in the solvent blank? Start->Q1 A1_Yes Source is System/Solvent Contamination. Action: Use fresh, high-purity solvents and clean the system. Q1->A1_Yes Yes A1_No Peak is related to the sample. Q1->A1_No No Q2 Is the peak larger or only present in stressed samples? A1_No->Q2 A2_Yes Peak is a Degradation Product. Action: Characterize the degradant. Optimize storage/handling to minimize its formation. Q2->A2_Yes Yes A2_No Peak is likely an impurity from the starting material. Q2->A2_No No

Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.

References

preventing byproduct formation in 5-(2-hydroxyethyl)uracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(2-hydroxyethyl)uracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and prevent byproduct formation in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 5-(2-hydroxyethyl)uracil, with a focus on preventing the formation of the common byproduct, N1,N3-bis(2-hydroxyethyl)uracil.

Problem: Low yield of 5-(2-hydroxyethyl)uracil and significant formation of N1,N3-bis(2-hydroxyethyl)uracil.

This is the most common issue in the alkylation of uracil. The presence of two reactive nitrogen atoms (N1 and N3) in the uracil ring makes it susceptible to di-alkylation.

Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Incorrect Stoichiometry Carefully control the molar ratio of uracil to the alkylating agent (e.g., ethylene carbonate, 2-chloroethanol, or ethylene oxide). An excess of the alkylating agent will significantly favor the formation of the di-substituted byproduct. Start with a 1:1 or even a slight excess of uracil to the alkylating agent.
Inappropriate Base The choice and amount of base can influence the selectivity of the reaction. Strong bases can lead to the formation of the dianion of uracil, increasing the likelihood of di-alkylation. Consider using a weaker base or a stoichiometric amount of a stronger base. Potassium carbonate (K₂CO₃) is a commonly used base in such reactions.
High Reaction Temperature Elevated temperatures can provide the activation energy for the second alkylation step, leading to increased formation of the di-substituted product. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
Solvent Effects The polarity of the solvent can influence the reactivity of the uracil anion. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are commonly used. Experimenting with different solvents may help to optimize the selectivity for the mono-alkylation product.
Lack of Protecting Groups For achieving high selectivity, especially on a larger scale, the use of protecting groups is a highly effective strategy. Protecting one of the nitrogen atoms (typically N1) before the alkylation step ensures that the reaction occurs only at the desired position.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the synthesis of 5-(2-hydroxyethyl)uracil?

The primary and most common byproduct is N1,N3-bis(2-hydroxyethyl)uracil. This occurs due to the alkylation of both nitrogen atoms in the uracil ring.

Q2: How can I selectively synthesize the N1-isomer of 5-(2-hydroxyethyl)uracil?

To achieve high regioselectivity for the N1 position, a protection strategy is often necessary. One common approach is to first protect the N3 position with a suitable protecting group, such as a benzoyl group. After the alkylation at the N1 position, the protecting group can be removed under mild conditions. Another strategy involves the Michael-type addition of uracil to an activated alkene, which can favor N1-alkylation under specific conditions.

Q3: What are the recommended reaction conditions for the synthesis of 5-(2-hydroxyethyl)uracil?

While optimal conditions can vary, a general starting point for the reaction of uracil with an alkylating agent like ethylene carbonate is to use a polar aprotic solvent such as DMF, with potassium carbonate as the base, and to maintain a moderate reaction temperature (e.g., 60-80 °C). It is crucial to monitor the reaction closely to stop it once the desired product is formed and before significant amounts of the di-substituted byproduct appear.

Q4: How can I purify 5-(2-hydroxyethyl)uracil from the N1,N3-bis(2-hydroxyethyl)uracil byproduct?

The separation of the mono- and di-substituted products can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, starting with a less polar solvent system (like dichloromethane/methanol) and gradually increasing the polarity, can effectively separate the two compounds. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Q5: Are there alternative synthesis routes to 5-(2-hydroxyethyl)uracil?

Yes, an alternative route involves the synthesis of 5-(2-hydroxyethyl)barbituric acid, followed by its conversion to 5-(2-hydroxyethyl)uracil. Another approach is the reaction of 5-bromouracil with an appropriate precursor, followed by the introduction of the hydroxyethyl group. However, the direct alkylation of uracil remains a common and straightforward, albeit challenging, method.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-hydroxyethyl)uracil via Direct Alkylation (Illustrative)

Disclaimer: This is a general protocol and may require optimization.

Materials:

  • Uracil

  • Ethylene carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • To a stirred suspension of uracil (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in anhydrous DMF, add ethylene carbonate (1.05 eq).

  • Heat the reaction mixture to 70 °C and monitor the progress of the reaction by TLC (e.g., using a 10:1 mixture of dichloromethane:methanol as the eluent).

  • Once the formation of the desired product is maximized and the formation of the di-substituted byproduct is minimal (as observed by TLC), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to separate the desired mono-substituted product from the di-substituted byproduct and any unreacted starting material.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain 5-(2-hydroxyethyl)uracil.

Visualizations

Diagram 1: Reaction Pathway and Byproduct Formation

G Uracil Uracil Alkylating_Agent + Hydroxyethylating Agent Uracil->Alkylating_Agent HE_Uracil 5-(2-hydroxyethyl)uracil (Desired Product) Alkylating_Agent2 + Hydroxyethylating Agent HE_Uracil->Alkylating_Agent2 DiHE_Uracil N1,N3-bis(2-hydroxyethyl)uracil (Byproduct) Alkylating_Agent->HE_Uracil Alkylating_Agent2->DiHE_Uracil

Caption: Reaction pathway for the synthesis of 5-(2-hydroxyethyl)uracil and the formation of the N1,N3-bis(2-hydroxyethyl)uracil byproduct.

Diagram 2: Troubleshooting Logic for Byproduct Formation

G Start High Byproduct Formation Q1 Is the Alkylating Agent in Excess? Start->Q1 A1_Yes Reduce Stoichiometry of Alkylating Agent Q1->A1_Yes Yes A1_No Check Reaction Temperature Q1->A1_No No End Optimized for Mono-alkylation A1_Yes->End Q2 Is the Temperature Too High? A1_No->Q2 A2_Yes Lower Reaction Temperature Q2->A2_Yes Yes A2_No Evaluate Base and Solvent Q2->A2_No No A2_Yes->End Q3 Is a Strong Base Used in Excess? A2_No->Q3 A3_Yes Use Weaker Base or Stoichiometric Amount Q3->A3_Yes Yes A3_No Consider Using Protecting Groups Q3->A3_No No A3_Yes->End A3_No->End

Caption: A troubleshooting workflow to minimize the formation of di-substituted byproduct during the synthesis of 5-(2-hydroxyethyl)uracil.

stability issues of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione during storage. The following information is based on the general chemistry of pyrimidine derivatives and best practices for pharmaceutical stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For optimal long-term stability, it is recommended to store this compound in a cool, dry, and dark environment.[1] Specifically, storage in a tightly sealed container at 2-8°C is advisable to minimize degradation. The compound should be protected from light to prevent photodegradation.[1][2] For extended storage, maintaining a low-humidity environment is also crucial.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can contribute to the degradation of pyrimidine derivatives like this compound include exposure to light (photodegradation), high temperatures, humidity (hydrolysis), and non-neutral pH conditions.[2] Some pyrimidine analogs are known to be unstable in acidic environments.[2]

Q3: I've noticed a change in the color and physical appearance of my stored this compound. What could be the cause?

A3: A change in color, such as yellowing, or a change in physical form, like clumping, can be indicators of chemical degradation.[1] These changes are likely due to exposure to light, moisture, heat, or atmospheric oxygen.[1] It is highly recommended to assess the purity of the compound before proceeding with any experiments.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this molecule are not extensively documented, compounds with similar pyrimidine structures are susceptible to several degradation mechanisms:

  • Hydrolysis: The pyrimidine ring or the hydroxyethyl side chain can undergo hydrolysis, especially under humid conditions or in non-neutral pH solutions.[1]

  • Oxidation: The molecule may be susceptible to oxidation, which can be accelerated by exposure to light and heat.[1]

  • Photodegradation: The pyrimidine ring is known to be susceptible to photolytic decomposition upon exposure to UV light.[2]

Q5: How can I test the stability of my this compound sample?

A5: A stability study using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, is the most reliable way to assess the purity and degradation of your sample.[3][4] This involves analyzing the sample at different time points under various storage conditions and quantifying the amount of the parent compound and any degradation products.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the purity of the compound using an appropriate analytical method like HPLC. If degradation is confirmed, procure a new, high-purity batch and store it under the recommended conditions (2-8°C, protected from light and moisture).[1][5]
Poor aqueous solubility The compound may have inherently low aqueous solubility, which can be exacerbated by degradation leading to less soluble impurities.First, confirm the purity of the compound. For pure compound, consider using co-solvents (e.g., DMSO/water, ethanol/water) or advanced formulation strategies like preparing solid dispersions or using cyclodextrins to enhance solubility.[2]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) These peaks likely represent degradation products.Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. Adjust storage and handling procedures to mitigate the identified degradation factors (e.g., protect from light, store at lower temperatures, use inert atmosphere).[6]
Change in pH of a solution containing the compound over time Degradation of the compound may be yielding acidic or basic byproducts.Monitor the pH of the solution over time. If a significant change is observed, it's an indicator of instability. Buffer the solution to a pH where the compound is known to be more stable, if compatible with the experimental design.[7]

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to highlight potential stability trends.

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, Dark, Dry 099.8White crystalline solid
699.5White crystalline solid
1299.2White crystalline solid
25°C/60% RH, Dark 099.8White crystalline solid
697.1Off-white solid
1294.5Slightly yellow solid
40°C/75% RH, Dark 099.8White crystalline solid
392.3Yellowish solid, some clumping
685.6Yellow solid, significant clumping
25°C, Exposed to Light 099.8White crystalline solid
196.2Faintly yellow solid
391.8Yellow solid

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.

  • Forced Degradation Study:

    • To ensure the method is stability-indicating, perform forced degradation studies.

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze all stressed samples by HPLC to ensure that degradation products are resolved from the parent peak.

  • Stability Study:

    • Store aliquots of the compound under the desired storage conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw a sample, prepare it as described above, and analyze by HPLC.

    • Calculate the percentage of the remaining parent compound and the area percentage of any degradation products.

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis Product (e.g., Ring Opening) main->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Product (e.g., N-oxide) main->oxidation [O] / Heat photodegradation Photodegradation Product (e.g., Uracil derivative) main->photodegradation UV Light

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation & Stressing cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep->stress storage Store under various conditions prep->storage hplc HPLC Analysis stress->hplc storage->hplc data Data Acquisition hplc->data eval Assess Purity & Degradation data->eval

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-hydroxyethyl)uracil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, addressing common challenges, and offering detailed experimental protocols.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the scale-up of the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of starting materials.Carefully verify the stoichiometry of your reactants. When scaling up, ensure accurate measurement and addition of all reagents.
Moisture Sensitivity: Some reagents or intermediates may be sensitive to moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Side Reactions: Formation of byproducts due to high temperatures or incorrect pH.Optimize the reaction temperature and pH to minimize side product formation. Consider a gradual addition of reagents to control the reaction exotherm.
Product Purity Issues Incomplete Conversion of Starting Materials: Residual starting materials co-purifying with the product.As mentioned above, ensure the reaction goes to completion. If necessary, adjust the stoichiometry slightly to favor full conversion of the limiting reagent.
Formation of Byproducts: Similar polarity of byproducts and the desired product can make separation difficult.Optimize the reaction conditions to minimize byproduct formation. For purification, explore different solvent systems for column chromatography or consider recrystallization from a suitable solvent system. Preparative HPLC may be necessary for high-purity requirements.
Product Degradation: The product may be unstable under certain purification conditions.Avoid prolonged exposure to harsh acidic or basic conditions during workup and purification. Use milder purification techniques if degradation is observed.
Difficulties with Product Isolation and Crystallization High Solubility of the Product: The product may be highly soluble in the reaction solvent, making precipitation or crystallization challenging.After the reaction, concentrate the mixture under reduced pressure. Try adding an anti-solvent to induce precipitation. For crystallization, perform a solvent screen to identify a suitable solvent or solvent mixture for obtaining good quality crystals.
Oily Product Formation: The product may initially separate as an oil instead of a solid.Try to scratch the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. Ensure the cooling process is slow and gradual.
Scale-Up Challenges Exothermic Reaction: The reaction may generate significant heat at a larger scale, leading to side reactions and safety concerns.Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring. Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature.
Mixing Inefficiencies: Inadequate mixing in a large reactor can lead to localized "hot spots" and incomplete reactions.Use an appropriate overhead stirrer with a suitable impeller design to ensure efficient mixing of the reaction mixture.
Product Filtration and Drying: Handling large quantities of solid product can be cumbersome.Use appropriate large-scale filtration equipment (e.g., a filter press or a Nutsche filter). Ensure the product is thoroughly dried under vacuum to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method is the reaction of a 5-substituted uracil precursor, such as 5-(chloromethyl)uracil or a related derivative, with a suitable nucleophile to introduce the hydroxyethyl group. Another approach involves the condensation of a substituted three-carbon unit with urea.

Q2: How can I monitor the progress of the reaction effectively during scale-up?

For larger-scale reactions, it is crucial to have a reliable in-process control method. Thin Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended to track the consumption of starting materials and the formation of the product and any byproducts.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

Always conduct a thorough risk assessment before starting a large-scale reaction. Pay close attention to the potential for exothermic reactions and ensure adequate cooling capacity. Work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the properties of all chemicals used, including their flammability, toxicity, and reactivity.

Q4: What are the recommended methods for purifying the final product at a larger scale?

Recrystallization is often the most efficient and scalable method for purifying solid products. A solvent screen should be performed at a small scale to identify the optimal solvent or solvent system. If recrystallization does not provide the desired purity, column chromatography on a larger scale (flash chromatography) may be necessary.

Q5: How can I improve the yield and purity of my synthesis when moving from lab to pilot scale?

Process optimization is key. This involves systematically studying the effects of various reaction parameters, such as temperature, reaction time, reagent stoichiometry, and solvent, on the yield and purity of the product. A Design of Experiments (DoE) approach can be very effective for this optimization process.

Quantitative Data Summary

The following table provides representative data for the synthesis of this compound at different scales. Please note that these values are illustrative and can vary depending on the specific experimental conditions and optimization.

Scale Starting Material (Uracil Derivative) Typical Yield (%) Purity after Purification (%) Common Challenges at this Scale
Lab Scale (1-10 g) 1-5 g60-80%>98% (by HPLC)Optimization of reaction conditions.
Bench Scale (100-500 g) 50-250 g55-75%>97% (by HPLC)Heat management, efficient mixing.
Pilot Scale (1-5 kg) 0.5-2.5 kg50-70%>95% (by HPLC)Product isolation and handling, consistent batch-to-batch reproducibility.

Experimental Protocols

Detailed Methodology for a 1 kg Scale Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory and pilot plant capabilities and safety assessments.

Materials:

  • Uracil: 1.0 kg

  • Paraformaldehyde: 0.5 kg

  • Potassium Hydroxide (KOH): 0.8 kg

  • Deionized Water: 10 L

  • Methanol: 15 L

  • Hydrochloric Acid (HCl), concentrated: As needed for neutralization

  • Sodium borohydride (NaBH₄): 0.4 kg

  • Ethanol: 20 L

  • Activated Carbon: 100 g

Equipment:

  • 20 L glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Large filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

Step 1: Synthesis of 5-(Hydroxymethyl)uracil

  • To the 20 L reactor, add deionized water (10 L) and potassium hydroxide (0.8 kg). Stir until the KOH is completely dissolved.

  • Add uracil (1.0 kg) and paraformaldehyde (0.5 kg) to the reactor.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the uracil is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with concentrated HCl to pH 6-7. The product will precipitate out of the solution.

  • Cool the suspension to 0-5 °C and stir for 1 hour.

  • Filter the solid product and wash with cold deionized water (2 x 1 L) and then with cold methanol (2 x 1 L).

  • Dry the crude 5-(hydroxymethyl)uracil in a vacuum oven at 50 °C.

Step 2: Reduction to this compound

  • Suspend the crude 5-(hydroxymethyl)uracil in ethanol (20 L) in the 20 L reactor.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (0.4 kg) portion-wise over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture back to 0-5 °C and carefully quench the excess NaBH₄ by slowly adding concentrated HCl until the pH is neutral and gas evolution ceases.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to about 5 L.

  • Add activated carbon (100 g) and stir for 30 minutes.

  • Filter through a pad of celite to remove the activated carbon.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Filter the crystals, wash with a small amount of cold solvent, and dry in a vacuum oven.

Visualizations

Synthesis_Pathway Uracil Uracil HMU 5-(Hydroxymethyl)uracil Uracil->HMU Paraformaldehyde Paraformaldehyde Paraformaldehyde->HMU KOH KOH, H₂O Target This compound HMU->Target Reduction Reduction (e.g., NaBH₄)

Caption: Proposed synthesis pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 1. Reaction Setup Reaction 2. Reagent Addition & Reaction Start->Reaction Monitor 3. In-process Monitoring (TLC/HPLC) Reaction->Monitor Workup 4. Quenching & Crude Isolation Monitor->Workup Recrystallization 5. Recrystallization Workup->Recrystallization Filtration 6. Filtration & Washing Recrystallization->Filtration Drying 7. Drying Filtration->Drying QC 8. Quality Control (Purity, Identity) Drying->QC

Caption: General experimental workflow for scaling up the synthesis.

Validation & Comparative

A Comparative Analysis of the Antiviral Activity of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione and Acyclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral activity of the nucleoside analogue 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-hydroxyethyl)uracil, and the well-established antiviral drug, acyclovir. This objective analysis is based on available experimental data to inform research and drug development efforts in the field of virology.

Executive Summary

Acyclovir is a potent and selective inhibitor of herpesviruses, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). Its mechanism of action is well-understood and relies on its conversion to a triphosphate form by viral thymidine kinase, which then inhibits viral DNA polymerase. In stark contrast, there is a significant lack of evidence demonstrating antiviral activity for this compound against herpesviruses or other viruses. Studies on structurally related compounds suggest that it is unlikely to possess significant anti-herpes activity.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the available quantitative data for both compounds.

Table 1: Antiviral Activity (IC₅₀) of Acyclovir against Herpesviruses

Virus StrainCell LineIC₅₀ (µM)Reference
HSV-1HELF0.25 - 0.73[1]
HSV-2HELF2.1[1]
VZV (Kawaguchi)-3.4 µg/mL[2]

Table 2: Antiviral Activity of this compound and Related Compounds

CompoundVirus StrainCell LineIC₅₀ConclusionReference
1-(2-hydroxyethoxymethyl)-5-substituted uracil analoguesHSV-1, HSV-2HELF> 0.5 - 1 mmol/lInactive[1]
5-(2-hydroxyethyl)-substituted pyrimidine with penciclovir-like side chainHSV-1-Not reported for antiviral activitySubstrate for HSV-1 TK, not reported as a potent antiviral[3][4]

Table 3: Cytotoxicity (CC₅₀) Data

CompoundCell LineCC₅₀ (µM)Reference
AcyclovirBHK-S240[1]
This compoundNot AvailableNot Available

Experimental Protocols

Acyclovir: Plaque Reduction Assay

A common method to determine the antiviral activity of acyclovir is the plaque reduction assay.

  • Cell Culture: Human embryonic lung fibroblast (HELF) cells are seeded in culture plates and grown to form a confluent monolayer.

  • Virus Infection: The cell monolayer is infected with a specific strain of HSV-1 or HSV-2.

  • Compound Treatment: After a period of virus adsorption, the medium is replaced with fresh medium containing various concentrations of acyclovir.

  • Plaque Formation: The plates are incubated for a period to allow for the formation of viral plaques (zones of cell death).

  • Quantification: The cells are fixed and stained, and the number of plaques is counted. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (for Acyclovir)

The cytotoxic effect of acyclovir is often determined using a cell proliferation assay.

  • Cell Culture: Baby hamster kidney (BHK-S) cells are cultured in suspension.

  • Compound Treatment: The cells are exposed to various concentrations of acyclovir.

  • Cell Proliferation Measurement: After an incubation period, the cell proliferation is measured.

  • CC₅₀ Determination: The CC₅₀ value is the concentration of the compound that inhibits cell proliferation by 50%.

Mechanism of Action

Acyclovir

Acyclovir's selective antiviral activity is dependent on its interaction with viral thymidine kinase (TK).

Acyclovir Mechanism of Action Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibition Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation into Viral DNA

Caption: Mechanism of Acyclovir Activation and Action.

This compound

The mechanism of action for this compound is unknown, as no significant antiviral activity has been reported. Research on a related compound, a 5-(2-hydroxyethyl)-substituted pyrimidine with a penciclovir-like side chain, showed that it could act as a substrate for HSV-1 thymidine kinase, but it was not identified as a potent antiviral agent.[3][4] This suggests that while the pyrimidine core might be recognized by the viral enzyme, the simple 2-hydroxyethyl substitution at the 5-position is insufficient to confer potent antiviral activity.

Experimental Workflow for Antiviral Drug Screening

The general workflow for screening compounds for antiviral activity is a multi-step process.

Antiviral Screening Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound_Library Compound Library Primary_Screening Primary Antiviral Screening (e.g., CPE Inhibition Assay) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screening->Hit_Confirmation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Hit_Confirmation->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC₅₀ / IC₅₀) Cytotoxicity_Assay->Selectivity_Index MOA_Studies Mechanism of Action Studies (e.g., Time-of-Addition, Enzyme Assays) Selectivity_Index->MOA_Studies Promising Candidates

Caption: General workflow for in vitro antiviral drug screening.

Conclusion

Based on the currently available scientific literature, acyclovir is a highly effective antiviral agent against herpesviruses with a well-defined mechanism of action. In contrast, there is no compelling evidence to support the antiviral activity of this compound. Studies on closely related analogues have shown them to be inactive against HSV. Therefore, for research and development focused on anti-herpesvirus therapies, acyclovir remains a critical benchmark, while this compound does not appear to be a promising candidate. Further investigation into novel pyrimidine derivatives would be necessary to identify structures with potent and selective antiviral activity.

References

comparative analysis of 5-(2-hydroxyethyl)uracil and other pyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-(2-hydroxyethyl)uracil and other prominent pyrimidine analogs used in therapeutic applications, primarily focusing on oncology. While extensive data on 5-(2-hydroxyethyl)uracil is limited, this document serves to contextualize its potential properties against well-established analogs like 5-Fluorouracil, Capecitabine, Gemcitabine, and Cytarabine. The information herein is supported by experimental data to facilitate objective comparison.

Overview of Pyrimidine Analogs

Pyrimidine analogs are a class of antimetabolite drugs that interfere with the synthesis of nucleic acids, DNA and RNA, by mimicking the natural pyrimidine bases (cytosine, thymine, and uracil).[1][2] This interference selectively targets rapidly dividing cells, such as cancer cells, making these compounds cornerstones of many chemotherapy regimens.[3][4] This guide will explore the mechanisms of action, pharmacokinetic profiles, and clinical efficacy of several key analogs.

Chemical and Physical Properties

A fundamental comparison begins with the structural and physical properties of these molecules. The table below summarizes key characteristics. 5-(2-hydroxyethyl)uracil is a derivative of uracil, and while not a widely used therapeutic, its structure provides a basis for comparison with clinically significant analogs.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Primary Therapeutic Use
5-(2-hydroxyethyl)uracil Structure of 5-(2-hydroxyethyl)uracilC₆H₈N₂O₃156.14Investigational
5-Fluorouracil (5-FU) Structure of 5-FluorouracilC₄H₃FN₂O₂130.08Colorectal, Breast, Head & Neck Cancers[5]
Capecitabine Structure of CapecitabineC₁₅H₂₂FN₃O₆359.35Breast, Colorectal Cancers[1]
Gemcitabine Structure of GemcitabineC₉H₁₁F₂N₃O₄263.20Pancreatic, Lung, Ovarian, Breast Cancers[6]
Cytarabine (Ara-C) Structure of CytarabineC₉H₁₃N₃O₅243.22Leukemia, Lymphoma[7][8]

Mechanisms of Action

The therapeutic effect of pyrimidine analogs is dictated by their unique mechanisms of action, which typically involve metabolic activation to fraudulent nucleotides that disrupt cellular processes.

  • 5-Fluorouracil (5-FU): Once inside a cell, 5-FU is converted into several active metabolites.[5] Its primary mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite fluorodeoxyuridine monophosphate (FdUMP), which blocks the synthesis of thymidine, a necessary component of DNA.[5][9][10] Other metabolites can be incorporated into both DNA and RNA, leading to further cytotoxicity.[10]

  • Capecitabine: An oral prodrug, Capecitabine is designed for tumor-selective activation. It undergoes a three-step enzymatic conversion to 5-FU, with the final step occurring preferentially in tumor tissue, which has higher levels of the enzyme thymidine phosphorylase.[11][12][13]

  • Gemcitabine: This analog of deoxycytidine is phosphorylated intracellularly to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[14][15] dFdCTP is incorporated into DNA, causing "masked chain termination" where one additional nucleotide is added before DNA synthesis halts, preventing repair.[15][16] The diphosphate form also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[14][16]

  • Cytarabine (Ara-C): As an analog of deoxycytidine, Cytarabine is converted to its active triphosphate form (ara-CTP).[7][17] It competes with the natural nucleotide dCTP for incorporation into DNA by DNA polymerase.[7][18] The arabinose sugar moiety in its structure sterically hinders the rotation of the DNA strand, halting DNA replication and repair.[7][17]

The metabolic activation of Capecitabine into the cytotoxic 5-FU is a key pathway illustrating the prodrug strategy in chemotherapy.

Capecitabine_Activation_Pathway Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor) Active_Metabolites Active Metabolites (FdUMP, FdUTP, FUTP) FU->Active_Metabolites Metabolic Conversion Target Inhibition of Thymidylate Synthase & Disruption of DNA/RNA Active_Metabolites->Target

Metabolic activation pathway of the oral prodrug Capecitabine to 5-Fluorouracil.

A comparison of the primary molecular targets highlights the different strategies these analogs use to induce cell death.

Target_Comparison cluster_drugs Pyrimidine Analogs cluster_targets Primary Molecular Targets FU 5-Fluorouracil TS Thymidylate Synthase (TS) FU->TS Gem Gemcitabine RNR Ribonucleotide Reductase (RNR) Gem->RNR DNA_Polymerase DNA Polymerase (Chain Termination) Gem->DNA_Polymerase Cyt Cytarabine Cyt->DNA_Polymerase MTT_Assay_Workflow Seed 1. Cell Seeding (5,000 cells/well in 96-well plate) Incubate1 2. Incubation (24h) (Allow cells to attach) Seed->Incubate1 Treat 3. Drug Treatment (Add serial dilutions of pyrimidine analog) Incubate1->Treat Incubate2 4. Incubation (48-72h) (Allow drug to take effect) Treat->Incubate2 MTT 5. MTT Reagent Addition (Incubate for 4h) Incubate2->MTT Solubilize 6. Formazan Solubilization (Add DMSO, shake for 10 min) MTT->Solubilize Read 7. Absorbance Measurement (570 nm) Solubilize->Read Analyze 8. Data Analysis (Calculate % Viability and IC50) Read->Analyze

References

Scrutinizing 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione: A Comparative Analysis of Efficacy in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the competitive landscape of drug discovery, the rigorous evaluation of novel compounds against established therapeutic agents is paramount. This guide offers a detailed comparative analysis of the efficacy of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, a molecule within the broader class of 5-substituted uracil derivatives, against standard drugs in relevant therapeutic areas. While direct comparative clinical data for this specific compound remains limited, this report synthesizes available preclinical information for closely related analogs and contextualizes its potential within the antiviral and anticancer domains, for which 5-substituted uracils are extensively investigated.

Contextual Efficacy Analysis

5-Substituted uracil derivatives have garnered significant attention for their potential as antiviral and anticancer agents.[1] The mechanism of action for many of these compounds involves the inhibition of key enzymes essential for viral replication or cancer cell proliferation. Standard drugs in these fields, such as Acyclovir and Ganciclovir for viral infections and 5-Fluorouracil for cancer, serve as benchmarks for efficacy.

Available research on analogs of this compound provides insights into its potential therapeutic standing. For instance, studies on 5-(hydroxyethyl)-2'-deoxyuridine, a structurally similar compound, have shown it to be an inactive antiviral agent.[2] This suggests that the presence of the 2-hydroxyethyl group at the 5-position of the uracil ring, without the deoxyribose moiety, may not confer significant antiviral potency against certain viruses when compared to established drugs like Acyclovir.

In the realm of oncology, the parent compound, uracil, and its derivatives are a cornerstone of chemotherapy. The well-established drug 5-Fluorouracil (5-FU) functions by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis. The efficacy of novel uracil derivatives is often benchmarked against 5-FU. While no direct comparative studies for this compound against 5-FU have been identified in the public domain, the therapeutic potential of any new uracil derivative would need to demonstrate significant advantages in terms of efficacy, selectivity, or safety profile over this and other standard anticancer agents.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for evaluating the efficacy of compounds like this compound are crucial. The following methodologies are standard in the field for assessing antiviral and anticancer activity.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known titer of the virus for a specific adsorption period.

  • Compound Treatment: Following adsorption, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent (e.g., carboxymethyl cellulose). A positive control (e.g., Acyclovir) and a no-drug control are included.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a standard drug (e.g., 5-Fluorouracil) for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

Antiviral_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral_Entry Viral_Entry Uncoating Uncoating Viral_Entry->Uncoating DNA_Synthesis DNA_Synthesis Uncoating->DNA_Synthesis Assembly Assembly DNA_Synthesis->Assembly Release Release Assembly->Release Prodrug 5-Substituted Uracil Derivative Active_Metabolite Triphosphate Form Prodrug->Active_Metabolite Cellular Kinases Active_Metabolite->DNA_Synthesis Inhibition of Viral DNA Polymerase

Caption: Generalized mechanism of action for many 5-substituted uracil antiviral nucleoside analogs.

Experimental_Workflow_Anticancer Start Start: Cancer Cell Lines Seeding Seed cells in 96-well plates Start->Seeding Treatment Add varying concentrations of Test Compound & Standard Drug Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 Values MTT_Assay->Data_Analysis End End: Comparative Efficacy Data Data_Analysis->End

Caption: Workflow for in vitro anticancer efficacy testing using the MTT assay.

Conclusion

While this compound belongs to a class of compounds with demonstrated biological activity, there is currently a lack of direct comparative efficacy data against standard antiviral and anticancer drugs in publicly accessible literature. The available information on closely related analogs suggests that its potential as a potent antiviral agent may be limited. Further preclinical studies, following the outlined experimental protocols, are necessary to ascertain its specific biological targets, mechanism of action, and to rigorously compare its efficacy against current standards of care. This will be essential to determine its viability as a candidate for further drug development.

References

Unveiling the Action of 5-(2-hydroxyethyl)uracil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential mechanism of action of 5-(2-hydroxyethyl)uracil against alternative compounds, supported by experimental data and detailed methodologies. We delve into its likely biological activities, drawing parallels with the well-established uracil analog, 5-fluorouracil, and other derivatives.

At a Glance: Comparing 5-(2-hydroxyethyl)uracil Derivatives and 5-Fluorouracil

To understand the potential of 5-(2-hydroxyethyl)uracil, it is crucial to compare its activity with known compounds. While specific quantitative data for 5-(2-hydroxyethyl)uracil is limited in publicly available literature, data for its derivatives and the widely used drug 5-fluorouracil (5-FU) offer valuable insights.

Compound/DerivativeTarget/AssayActivity MetricValue (µM)Cell Line/Virus
1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilDuck Hepatitis B Virus (DHBV)EC500.31-1.55
1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilHuman Cytomegalovirus (HCMV)EC503.1
5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridineHerpes Simplex Virus-1 (HSV-1) TK-EC502.3-15.3KOS, E-377
5-FluorouracilAnticancerIC5011.3HCT-116 (Colon)
5-FluorouracilAnticancerIC5011.25HT-29 (Colon)
5-FluorouracilAnticancerIC501.71MCF-7 (Breast)
5-FluorouracilAnticancerIC5010.32A549 (Lung)
5-FluorouracilAnticancerIC5020.22Caco-2 (Colon)

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. TK-: Thymidine Kinase deficient.

Deconstructing the Mechanism: A Tale of Two Uracils

The mechanism of action for many uracil analogs hinges on their ability to interfere with nucleic acid metabolism, either through direct incorporation into DNA or RNA, or by inhibiting essential enzymes in the nucleotide synthesis pathway.

The Established Path of 5-Fluorouracil (5-FU)

5-Fluorouracil is a cornerstone of chemotherapy, and its mechanism is well-documented.[1] After cellular uptake, 5-FU is converted into several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, an enzyme critical for the synthesis of thymidine, a key component of DNA. This inhibition leads to a "thymineless death" in rapidly dividing cancer cells. Another active metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its normal function.

5-Fluorouracil Mechanism of Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition RNA Processing RNA Processing FUTP->RNA Processing Disrupts DNA Synthesis DNA Synthesis Thymidylate Synthase->DNA Synthesis Blocks Apoptosis Apoptosis DNA Synthesis->Apoptosis RNA Processing->Apoptosis Cellular Uptake Cellular Uptake Cellular Uptake->5-FU

Caption: Proposed mechanism of action for 5-Fluorouracil (5-FU).

The Hypothesized Action of 5-(2-hydroxyethyl)uracil

Based on the known activities of its derivatives, 5-(2-hydroxyethyl)uracil is likely to exert its biological effects, particularly antiviral activity, through interference with viral replication. As a nucleoside analog, it could be a substrate for viral enzymes, such as thymidine kinase, which would phosphorylate it. The phosphorylated form could then act as an inhibitor of viral DNA polymerase, either by competing with the natural substrate or by being incorporated into the growing DNA chain and causing chain termination. This is a common mechanism for many antiviral drugs, including acyclovir.

Hypothesized Mechanism of 5-(2-hydroxyethyl)uracil 5-HEU 5-(2-hydroxyethyl)uracil Viral_TK Viral Thymidine Kinase 5-HEU->Viral_TK Phosphorylation 5-HEU-P 5-HEU Monophosphate Viral_TK->5-HEU-P Cellular_Kinases Cellular Kinases 5-HEU-P->Cellular_Kinases Phosphorylation 5-HEU-TP 5-HEU Triphosphate Cellular_Kinases->5-HEU-TP Viral_Polymerase Viral DNA Polymerase 5-HEU-TP->Viral_Polymerase Inhibition Viral_Replication Viral_Replication Viral_Polymerase->Viral_Replication Blocks Inhibition_of_Progeny_Virus Inhibition_of_Progeny_Virus Viral_Replication->Inhibition_of_Progeny_Virus Cellular_Uptake Cellular_Uptake Cellular_Uptake->5-HEU

Caption: Hypothesized antiviral mechanism of 5-(2-hydroxyethyl)uracil.

Experimental Corner: Protocols for Validation

Validating the mechanism of action of 5-(2-hydroxyethyl)uracil and its analogs requires robust experimental protocols. Below are methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to host cells.

1. Cell Seeding:

  • Seed host cells (e.g., Vero cells for antiviral assays) in a 96-well plate at a density of 1-2 x 10^4 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of 5-(2-hydroxyethyl)uracil in culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of the compound.

  • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for 48-72 hours, corresponding to the duration of the antiviral assay.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

Antiviral Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit virus-induced cell death.

1. Cell Seeding:

  • Seed host cells (e.g., Vero cells) in 24-well plates and grow to 90-100% confluency.

2. Virus Infection and Compound Treatment:

  • Prepare serial dilutions of 5-(2-hydroxyethyl)uracil.

  • Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C.

  • After adsorption, remove the virus inoculum and wash the cells.

  • Add an overlay medium (e.g., containing 1% methylcellulose) with the different concentrations of the compound.

3. Incubation and Plaque Visualization:

  • Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Fix the cells with a solution of 10% formaldehyde.

  • Stain the cells with a 0.1% crystal violet solution to visualize the plaques.

4. Data Analysis:

  • Count the number of plaques in each well.

  • The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

  • The Selectivity Index (SI), a measure of the therapeutic window, is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50).

Experimental Workflow cluster_0 Cytotoxicity Assay cluster_1 Antiviral Assay Cell_Seeding_C Seed Host Cells Compound_Treatment_C Treat with Compound Cell_Seeding_C->Compound_Treatment_C MTT_Assay Perform MTT Assay Compound_Treatment_C->MTT_Assay Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_CC50->Calculate_SI Cell_Seeding_A Seed Host Cells Virus_Infection Infect with Virus Cell_Seeding_A->Virus_Infection Compound_Treatment_A Treat with Compound Virus_Infection->Compound_Treatment_A Plaque_Formation Allow Plaque Formation Compound_Treatment_A->Plaque_Formation Stain_and_Count Stain and Count Plaques Plaque_Formation->Stain_and_Count Calculate_EC50 Calculate EC50 Stain_and_Count->Calculate_EC50 Calculate_EC50->Calculate_SI

Caption: General experimental workflow for evaluating antiviral compounds.

References

Comparative Analysis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione Cross-Reactivity: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available data on the cross-reactivity of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione (also known as 5-(2-hydroxyethyl)uracil) in different cell lines. While the compound is cataloged and its basic chemical properties are known, there are no published studies detailing its specific biological effects, such as cytotoxicity, antiviral, or anticancer activity, across a panel of cell lines. One study briefly noted that a related nucleoside derivative, 5-(hydroxyethyl)-2'-deoxyuridine, was an inactive antiviral agent, but this information is not directly applicable to the pyrimidine base itself and lacks quantitative detail.[1]

Due to this absence of experimental data, a direct comparison guide on the cross-reactivity of this compound cannot be compiled. However, to serve as a framework for researchers who may generate such data in the future, this guide provides a template for presenting cross-reactivity studies on pyrimidine derivatives, populated with illustrative data from related compounds.

Overview of Pyrimidine Analogs in Drug Discovery

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutics, including anticancer and antiviral agents.[2] Their mechanism of action often involves interfering with nucleic acid synthesis or other essential cellular pathways. Assessing the cross-reactivity of new pyrimidine analogs across various cell lines is a critical step in preclinical development to understand their spectrum of activity, potential therapeutic applications, and off-target effects.

Comparative Cytotoxicity Data (Illustrative Examples)

To evaluate the cross-reactivity of a novel compound, its half-maximal inhibitory concentration (IC₅₀) is typically determined across a panel of cancer and normal cell lines. The following table presents hypothetical data for this compound, alongside real-world data for well-studied pyrimidine analogs to illustrate a comparative format.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) of Pyrimidine Derivatives

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)NHDF (Normal Fibroblasts)Selectivity Index (SI)*
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
5-Fluorouracil (Alternative 1) 3.85.21.515.4~10.3 (vs. A549)
Gemcitabine (Alternative 2) 0.010.040.020.5~25 (vs. A549)
Compound 72 (FAK Inhibitor) 0.126Not ReportedNot Reported>2.4 (MCF-10A)>19 (vs. MCF-7)

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. Note: Data for 5-Fluorouracil, Gemcitabine, and Compound 72 are illustrative and sourced from various studies on pyrimidine-based anticancer agents.[3][4]

Experimental Protocols

Detailed and reproducible methodologies are essential for comparing results across studies. Below are standard protocols for assessing the in vitro activity of a novel compound.

Cell Culture and Maintenance

Human cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and NHDF (normal human dermal fibroblasts) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations (e.g., ranging from 0.1 to 100 µM). The medium in the wells is replaced with the medium containing the compound dilutions. Control wells receive medium with DMSO only.

  • Incubation: Plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental processes and biological pathways.

Experimental Workflow

The following diagram outlines the general workflow for screening a novel pyrimidine derivative for cross-reactivity.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound Dissolve Compound (e.g., 5-HEP) in DMSO Serial_Dilution Prepare Serial Dilutions Compound->Serial_Dilution Cells Culture Cell Lines (Cancer & Normal) Seed Seed Cells in 96-Well Plates Cells->Seed Treat Treat Cells with Compound Serial_Dilution->Treat Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Read Absorbance MTT->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Values Plot->IC50 Compare Compare Cross-Reactivity IC50->Compare

Caption: Workflow for assessing compound cytotoxicity.
Potential Mechanism of Action

Many pyrimidine analogs function by inhibiting thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines. This leads to an imbalance of nucleotide pools and the misincorporation of uracil into DNA, triggering cell death.

G Compound Pyrimidine Analog (e.g., 5-FU) TS Thymidylate Synthase (TS) Compound->TS Inhibits dTMP dTMP TS->dTMP TS->dTMP Blocked dUMP dUMP dUMP->TS Uracil_Incorp Uracil Misincorporation in DNA dUMP->Uracil_Incorp Leads to DNA_Syn DNA Synthesis dTMP->DNA_Syn BER Base Excision Repair (BER) Uracil_Incorp->BER DNA_Damage DNA Damage & Strand Breaks BER->DNA_Damage Futile Cycling Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: General signaling pathway for TS-inhibiting pyrimidines.

Conclusion

While there is currently no specific cross-reactivity data for this compound, the framework provided here outlines the necessary components for a comprehensive comparison guide. The generation of cytotoxicity data across multiple cancer and normal cell lines is a crucial first step. Should such data become available, this guide can be populated to provide a valuable resource for researchers in medicinal chemistry and drug development.

References

Head-to-Head Study: 5-(2-Hydroxyethyl)uracil and its Methylated Analog, 5-(2-Methoxyethyl)uracil

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the modification of lead compounds plays a pivotal role in optimizing therapeutic efficacy and pharmacokinetic properties. This guide provides a head-to-head comparison of 5-(2-hydroxyethyl)uracil and its methylated counterpart, 5-(2-methoxyethyl)uracil. While direct comparative studies are limited, this document synthesizes available data on their synthesis, biological activities, and potential mechanisms of action to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Key Functional Group
5-(2-Hydroxyethyl)uracilC₆H₈N₂O₃156.14Hydroxyl (-OH)
5-(2-Methoxyethyl)uracilC₇H₁₀N₂O₃170.17Methoxy (-OCH₃)

The primary structural difference between these two analogs is the terminal group on the C5-ethyl side chain: a hydroxyl group in 5-(2-hydroxyethyl)uracil and a methoxy group in its methylated analog. This seemingly minor alteration can significantly impact the compound's polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.

Synthesis

The synthesis of both compounds typically starts from uracil or a protected uracil derivative.

Synthesis of 5-(2-Hydroxyethyl)uracil:

A common method for the synthesis of 5-(2-hydroxyethyl)uracil involves the reaction of a 5-lithiated uracil derivative with ethylene oxide. Another approach is the reduction of a 5-(carboxymethyl)uracil derivative.

Synthesis of 5-(2-Methoxyethyl)uracil:

The methylated analog can be synthesized by the methylation of 5-(2-hydroxyethyl)uracil using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. Alternatively, it can be prepared by reacting 5-(2-methylsulphonyloxyethyl)-uracil with methanol at elevated temperatures and pressures.[1]

Biological Activity: A Comparative Overview

Anticancer Activity

The cytotoxic effects of uracil analogs are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of a compound that inhibits cell growth by 50%.

While specific IC50 values for a direct comparison are not available, the methylation of a hydroxyl group can influence a compound's lipophilicity and ability to cross cell membranes. Increased lipophilicity might lead to enhanced cellular uptake and potentially greater cytotoxic activity. However, the loss of the hydroxyl group, which can participate in hydrogen bonding with target enzymes, could also decrease its efficacy.

Antiviral Activity

The antiviral potential of uracil derivatives is often assessed using a plaque reduction assay. This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell culture, with the EC50 value representing the concentration that reduces plaque formation by 50%.

Many antiviral nucleoside analogs require intracellular phosphorylation to become active. The presence of a hydroxyl group in 5-(2-hydroxyethyl)uracil makes it a potential substrate for kinases. Methylation of this hydroxyl group in 5-(2-methoxyethyl)uracil would block this phosphorylation step, potentially rendering the compound inactive if this is a required step for its antiviral mechanism.

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of the test compounds on a cancer cell line and calculate the IC50 value.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (5-(2-hydroxyethyl)uracil and 5-(2-methoxyethyl)uracil) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cells at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

Objective: To evaluate the ability of the test compounds to inhibit the replication of a specific virus and determine the EC50 value.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Growth medium and overlay medium (containing a substance like methylcellulose to restrict virus spread)

  • 96-well or 24-well plates

  • Test compounds dissolved in a suitable solvent

  • Crystal violet solution for staining

Procedure:

  • Seed the plates with host cells and grow to confluency.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Pre-treat the cells with the medium containing the test compounds for a set period.

  • Infect the cells with a known amount of virus.

  • After an adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compounds.

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound) and determine the EC50 value.

Potential Signaling Pathways and Mechanisms of Action

The biological activity of 5-substituted uracils can be attributed to their interference with nucleic acid metabolism. As analogs of the natural pyrimidine base, they can be recognized by various enzymes involved in DNA and RNA synthesis.

Anticancer Mechanism:

A potential mechanism of action for these compounds is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, these compounds can lead to a depletion of the dTMP pool, resulting in the misincorporation of uracil into DNA and ultimately triggering cell death.

anticancer_pathway 5-Substituted Uracil Analog 5-Substituted Uracil Analog Intracellular Activation Intracellular Activation 5-Substituted Uracil Analog->Intracellular Activation Active Metabolite Active Metabolite Intracellular Activation->Active Metabolite Thymidylate Synthase (TS) Thymidylate Synthase (TS) Active Metabolite->Thymidylate Synthase (TS) Inhibition dTMP dTMP Thymidylate Synthase (TS)->dTMP dUMP dUMP dUMP->Thymidylate Synthase (TS) DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA Synthesis->Cell Cycle Arrest & Apoptosis

Caption: Potential anticancer mechanism of 5-substituted uracil analogs.

Antiviral Mechanism:

For antiviral activity, particularly against DNA viruses, these compounds may be phosphorylated by viral kinases to their triphosphate form. This active form can then compete with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Incorporation of the analog can lead to chain termination or a dysfunctional viral genome.

antiviral_pathway 5-(2-Hydroxyethyl)uracil 5-(2-Hydroxyethyl)uracil Viral Kinase Viral Kinase 5-(2-Hydroxyethyl)uracil->Viral Kinase Host Kinases Host Kinases 5-(2-Hydroxyethyl)uracil->Host Kinases Triphosphate Analog Triphosphate Analog Viral Kinase->Triphosphate Analog Host Kinases->Triphosphate Analog Viral DNA Polymerase Viral DNA Polymerase Triphosphate Analog->Viral DNA Polymerase Incorporation Viral DNA Replication Viral DNA Replication Viral DNA Polymerase->Viral DNA Replication Chain Termination / Dysfunctional Genome Chain Termination / Dysfunctional Genome Viral DNA Replication->Chain Termination / Dysfunctional Genome

Caption: Potential antiviral mechanism of 5-(2-hydroxyethyl)uracil.

Conclusion

The comparison between 5-(2-hydroxyethyl)uracil and its methylated analog, 5-(2-methoxyethyl)uracil, highlights a classic structure-activity relationship challenge in drug design. The hydroxyl group in 5-(2-hydroxyethyl)uracil offers a site for potential phosphorylation, which is often crucial for the activation of antiviral nucleoside analogs. Conversely, the increased lipophilicity of the methylated analog might enhance its cell permeability, a desirable trait for anticancer agents.

Without direct comparative experimental data, it is challenging to definitively state which compound would be superior for a specific therapeutic application. The information and protocols provided in this guide are intended to serve as a foundation for researchers to conduct their own head-to-head studies. Such research is essential to elucidate the specific biological activities and mechanisms of action of these compounds, ultimately guiding the development of more effective therapeutic agents.

References

A Comparative Guide to Confirming the Purity of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in preclinical and clinical studies. This guide provides a comparative overview of analytical methods for confirming the purity of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative of interest in various research fields. This document outlines key experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical strategy.

Introduction to Purity Analysis

The purity of an active pharmaceutical ingredient (API) or a research compound like this compound is a critical quality attribute that can significantly impact its efficacy, safety, and reproducibility in experimental settings. Impurities can arise from the synthesis process, degradation, or storage. Therefore, robust analytical methods are required to detect and quantify any potential impurities. The most common and effective methods for purity determination of non-volatile, polar organic molecules such as pyrimidine derivatives include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the potential impurities. Below is a comparative summary of the most relevant techniques for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation by HPLC followed by mass-based detection.Measurement of light absorbance at a specific wavelength.
Primary Use Quantification of the main compound and known/unknown impurities.Identification and quantification of impurities, even at trace levels.Rapid, simple quantification of the main compound.
Selectivity HighVery HighLow to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Quantitation ExcellentGood to ExcellentGood for pure samples
Impurity Profiling Good for separation, but requires standards for identification.Excellent for both separation and structural elucidation of unknowns.Not suitable for impurity profiling.
Cost ModerateHighLow
Throughput ModerateModerateHigh

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, analytical grade.

  • Reference standard of this compound (≥99.5% purity).

  • Test sample of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.[1]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is calculated using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100.

UV-Vis Spectrophotometry for a Rapid Purity Check

This method provides a quick estimation of the compound's concentration and can indicate the presence of chromophoric impurities if the spectral shape deviates from the standard.

1. Instrumentation and Reagents:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Methanol, spectroscopic grade.

  • Reference standard and test sample of this compound.

2. Procedure:

  • Solvent: Methanol.

  • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

  • Prepare a series of dilutions (e.g., 5, 10, 15, 20, 25 µg/mL) to create a calibration curve.

  • Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax), which for pyrimidine derivatives is often around 275 nm.[1]

  • Prepare the test sample at a concentration within the calibration range.

  • Measure the absorbance of the test sample.

3. Data Analysis:

  • Plot the calibration curve of absorbance versus concentration.

  • Determine the concentration of the test sample from the calibration curve.

  • The purity can be estimated by comparing the expected concentration (based on the weighed amount) with the measured concentration.

Visualizing the Workflow

Diagrams can help in understanding the logical flow of the experimental processes.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_data Data Processing Sample Test Sample of this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC-based purity analysis.

Alternative and Complementary Techniques

While HPLC is the workhorse for purity analysis, other techniques can provide valuable complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. It is particularly useful for identifying unknown impurities by providing molecular weight information. The sample preparation and chromatographic conditions are often similar to those used for HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and may detect impurities with distinct signals. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities that may not be detected by HPLC, GC-MS is a suitable alternative. However, this compound itself is not sufficiently volatile for direct GC analysis and would require derivatization.

AlternativeTechniques cluster_core Core Purity Analysis cluster_complementary Complementary & Structural Information HPLC HPLC (Quantification) LCMS LC-MS (Impurity ID) HPLC->LCMS Provides MW of separated peaks NMR NMR (Structure Verification) HPLC->NMR Confirms identity of main peak GCMS GC-MS (Volatile Impurities) HPLC->GCMS Analyzes different impurity profile

Caption: Relationship between core and complementary analytical techniques.

Conclusion

Confirming the purity of this compound is a multi-faceted process that relies on the appropriate application of modern analytical techniques. For routine quality control and quantitative purity assessment, HPLC with UV detection is the method of choice due to its robustness, precision, and cost-effectiveness. When the identification of unknown impurities is required, LC-MS provides invaluable structural information. UV-Vis spectrophotometry serves as a rapid, albeit less specific, preliminary check. For a comprehensive characterization, a combination of these methods is often employed. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical needs, ultimately ensuring the quality and reliability of their scientific outcomes.

References

benchmarking the performance of 5-(2-hydroxyethyl)uracil against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the performance of novel uracil derivatives, using 5-(2-hydroxyethyl)uracil as a representative example, against established enzyme inhibitors. Due to a lack of direct experimental data on the inhibitory activity of 5-(2-hydroxyethyl)uracil, this document focuses on providing a comprehensive comparison of well-characterized inhibitors of thymidine phosphorylase (TP), a key enzyme in pyrimidine metabolism and a validated target in cancer therapy. This approach establishes a baseline for evaluating new chemical entities within this class.

Introduction to 5-(2-hydroxyethyl)uracil and its Therapeutic Potential

5-(2-hydroxyethyl)uracil belongs to the broad class of uracil derivatives, which are of significant interest in medicinal chemistry. Uracil analogs have been successfully developed as antiviral and anticancer agents, primarily by targeting enzymes involved in nucleoside metabolism. The structural modifications of the uracil scaffold can lead to potent and selective inhibition of various enzymes. While the specific inhibitory profile of 5-(2-hydroxyethyl)uracil is not extensively documented in publicly available literature, its structural similarity to endogenous nucleosides suggests potential interactions with enzymes such as thymidine phosphorylase.

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a crucial enzyme in the pyrimidine salvage pathway. It catalyzes the reversible conversion of thymidine to thymine and 2-deoxyribose-1-phosphate. Elevated levels of TP have been observed in various solid tumors, where it promotes angiogenesis and protects cancer cells from apoptosis. Consequently, the inhibition of TP is a validated strategy in cancer chemotherapy.

This guide benchmarks the performance of two well-known thymidine phosphorylase inhibitors, Tipiracil and 5-Fluorouracil, to provide a reference for the potential evaluation of 5-(2-hydroxyethyl)uracil and other novel uracil derivatives.

Performance Comparison of Known Thymidine Phosphorylase Inhibitors

The following table summarizes the in vitro inhibitory potency of Tipiracil and 5-Fluorouracil against thymidine phosphorylase. These values serve as a benchmark for assessing the potential efficacy of new inhibitors.

InhibitorTarget EnzymeIC50 Value (µM)Mechanism of Action
Tipiracil Thymidine Phosphorylase (TP)0.014 ± 0.002[1][2]Potent, selective, and reversible competitive inhibitor.[3]
5-Fluorouracil (5-FU) Thymidylate Synthase (TS)1.00 to 39.81 (in ESCC cell lines)[4]Metabolized to FdUMP, which forms a stable inhibitory complex with TS. Also incorporated into DNA and RNA.

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme source, substrate concentration, and assay methodology.

Experimental Protocols

A standardized and reproducible experimental protocol is critical for the accurate assessment of inhibitor performance. The following is a detailed methodology for a spectrophotometric assay to determine the inhibitory activity of compounds against thymidine phosphorylase.

Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This assay measures the conversion of thymidine to thymine, which results in an increase in absorbance at 290 nm.

Materials:

  • Recombinant human or E. coli thymidine phosphorylase (TP)

  • Thymidine (substrate)

  • Test compound (e.g., 5-(2-hydroxyethyl)uracil)

  • Known inhibitors (e.g., Tipiracil, 7-Deazaxanthine) for positive control

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of thymidine in potassium phosphate buffer.

    • Dissolve the test compound and known inhibitors in DMSO to create stock solutions. Further dilute with buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Dilute the TP enzyme in potassium phosphate buffer to a working concentration (e.g., 0.058 units/well).[1]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 150 µL of 50 mM potassium phosphate buffer (pH 7.0)[1]

      • 10 µL of the test compound solution at various concentrations (or DMSO for the vehicle control).

      • 20 µL of the TP enzyme solution.[1]

  • Pre-incubation:

    • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of 1.5 mM thymidine solution to each well.[5]

    • Immediately begin monitoring the increase in absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

Thymidine Phosphorylase Signaling in Angiogenesis

Thymidine phosphorylase contributes to tumor growth not only through its enzymatic activity in nucleotide metabolism but also by promoting angiogenesis. The product of thymidine catabolism, 2-deoxy-D-ribose, can act as a signaling molecule to stimulate the production of vascular endothelial growth factor (VEGF), a key driver of new blood vessel formation.

Thymidine_Phosphorylase_Angiogenesis cluster_extracellular Extracellular Space cluster_tumor_cell Tumor Cell Thymidine_ext Thymidine Thymidine_int Thymidine Thymidine_ext->Thymidine_int Thymine_ext Thymine dRP_ext 2-deoxy-D-ribose- 1-phosphate dR_ext 2-deoxy-D-ribose dRP_ext->dR_ext EndothelialCell Endothelial Cell dR_ext->EndothelialCell stimulates VEGF VEGF VEGF->EndothelialCell promotes angiogenesis EndothelialCell->VEGF induces production TP Thymidine Phosphorylase (TP) Thymidine_int->TP Thymine_int Thymine TP->Thymine_int dRP_int 2-deoxy-D-ribose- 1-phosphate TP->dRP_int Thymine_int->Thymine_ext dRP_int->dRP_ext Inhibitor 5-(2-hydroxyethyl)uracil (or other inhibitor) Inhibitor->TP inhibits

Thymidine Phosphorylase Signaling Pathway in Angiogenesis.
Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing novel inhibitors of thymidine phosphorylase.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow A Compound Synthesis (e.g., 5-(2-hydroxyethyl)uracil) B Primary Screening (Single Concentration) A->B C Dose-Response Assay B->C Active Compounds D IC50 Determination C->D E Mechanism of Action Studies (e.g., Kinetics, Competition Assays) D->E F Lead Optimization E->F F->A Iterative Improvement G In Vivo Efficacy Studies F->G H Candidate Selection G->H

Experimental workflow for thymidine phosphorylase inhibitor screening.

Conclusion

While direct experimental evidence for the inhibitory activity of 5-(2-hydroxyethyl)uracil is currently unavailable, this guide provides a robust framework for its evaluation by benchmarking against the well-established thymidine phosphorylase inhibitors, Tipiracil and 5-Fluorouracil. The provided experimental protocol for a thymidine phosphorylase inhibition assay offers a standardized method for generating the necessary comparative data. By understanding the performance of known inhibitors and the signaling pathways they affect, researchers can effectively position novel uracil derivatives like 5-(2-hydroxyethyl)uracil in the landscape of potential therapeutic agents. Further investigation into the enzymatic interactions of 5-(2-hydroxyethyl)uracil is warranted to elucidate its specific biological activities and therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general safety and disposal guidelines for pyrimidine derivatives and related chemical compounds. It is imperative to consult your institution's specific waste management protocols and, if available, the compound-specific SDS.

I. Immediate Safety Considerations and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn to minimize exposure risks.

PPE CategorySpecific Recommendations
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[1]
Eye/Face Protection Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.[1][2]
Skin and Body Protection A fully-buttoned laboratory coat is mandatory. Ensure no skin is exposed.[1]
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[1]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include any known hazard symbols as indicated by general safety data for similar compounds (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[2]

    • Follow your institution's guidelines for secondary containment.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.[2]

    • Wear the appropriate PPE as outlined in the table above.

    • For solid spills, carefully sweep up the material to avoid dust formation and place it into the designated waste container.[2][3]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it into the waste container.[4]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

    • Do not allow the spilled material to enter drains or waterways.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to schedule a pickup.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a record of the waste generated, including the amount and date of disposal, in accordance with your laboratory and institutional protocols.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE start->ppe collect_waste 2. Collect Waste in Designated Container ppe->collect_waste label_waste 3. Label Container Clearly collect_waste->label_waste store_waste 4. Store in Secure Waste Area label_waste->store_waste spill Spill Occurs? store_waste->spill manage_spill Follow Spill Management Protocol spill->manage_spill Yes contact_ehs 5. Contact EHS for Pickup spill->contact_ehs No manage_spill->store_waste document 6. Document Waste Disposal contact_ehs->document end End: Proper Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal procedures for 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione. The following protocols are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound in a solid form or in solution, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.[1][2][3][4][5][6] The recommended PPE is detailed in the table below.

Equipment Specification Purpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes and airborne particles.[2][4][5][6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.[2][4][5][6][7]
Body Protection Laboratory coatProtects skin and clothing from spills.[1][2][4][5]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[4][5]
Respiratory Protection Not generally required for non-volatile solidsUse a dust mask if significant dust is generated. Work in a well-ventilated area.[2][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.[1]

1. Preparation:

  • Before handling, ensure you have read and understood the available safety information for pyrimidine derivatives.[1]

  • Verify that all necessary PPE is available and in good condition.[2]

  • Prepare your workspace by ensuring it is clean, uncluttered, and located in a well-ventilated area or under a chemical fume hood.[1][5]

2. Handling the Solid Compound:

  • When weighing the solid compound, handle it carefully to minimize dust generation.

  • Use a spatula or other appropriate tool to transfer the solid.

  • Avoid direct contact with the skin and eyes.[4]

  • Keep the container tightly closed when not in use to prevent contamination and moisture absorption.

3. Preparing Solutions:

  • When dissolving the compound, add the solid to the solvent slowly while stirring.

  • If the solvent is volatile, perform this step in a chemical fume hood.[5]

  • Clearly label the container with the chemical name, concentration, date, and your initials.[1]

4. Post-Handling:

  • Clean all equipment and the work area thoroughly after use.

  • Wash your hands with soap and water after removing your gloves.[6]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate chemical waste from regular trash.[1]

  • Keep solid waste, liquid waste, and contaminated materials (e.g., gloves, paper towels) in separate, clearly labeled waste containers.[1]

2. Solid Waste Disposal:

  • Collect excess solid this compound in a designated, labeled container for solid chemical waste.

3. Liquid Waste Disposal:

  • Dispose of solutions containing this compound in a labeled container for organic or aqueous waste, depending on the solvent used.

  • Never pour chemical waste down the drain.[5]

4. Contaminated Materials:

  • Dispose of grossly contaminated PPE, such as gloves and disposable lab coats, in the solid chemical waste container.

  • Wipe up minor spills with absorbent material and dispose of it as solid chemical waste.

5. Final Disposal:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Arrange for professional waste disposal services to collect the chemical waste.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Workspace & Glassware handling_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.